Product packaging for 2-Bromo-5-hydroxybenzaldehyde(Cat. No.:CAS No. 1761-61-1)

2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B118957
CAS No.: 1761-61-1
M. Wt: 201.02 g/mol
InChI Key: SCRQAWQJSSKCFN-UHFFFAOYSA-N
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Description

5-Bromosalicylaldehyde reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane. It is the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO2 B118957 2-Bromo-5-hydroxybenzaldehyde CAS No. 1761-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQAWQJSSKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049265
Record name 2-Bromo-5-hydroxy-benzaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-80-0, 1761-61-1
Record name 2-Bromo-5-hydroxybenzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde, 5-bromo-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-hydroxy-benzaldehyde
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Foundational & Exploratory

2-Bromo-5-hydroxybenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No. 2973-80-0). It includes detailed experimental protocols for its synthesis, an analysis of its reactivity, and its applications as a key intermediate in pharmaceutical research.

Chemical Identity and Structure

This compound is an aromatic halogenated aldehyde.[1] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1, a bromine atom (-Br) at position 2, and a hydroxyl group (-OH) at position 5.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.[1]

IdentifierValue
IUPAC Name This compound[2]
CAS Number 2973-80-0[3][4]
Molecular Formula C₇H₅BrO₂[3][4]
Molecular Weight 201.02 g/mol [3][4]
InChI 1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H[2][4]
InChIKey SCRQAWQJSSKCFN-UHFFFAOYSA-N[1][4]
SMILES C1=CC(=C(C=C1O)C=O)Br[2]
Synonyms 4-Bromo-3-formylphenol, 5-Hydroxy-2-bromobenzaldehyde, Crisaborole Impurity 32[2][3]

Physical and Chemical Properties

This compound is a pale grey or white to light brown solid at room temperature.[3][5][6] A comprehensive summary of its physical and chemical properties is presented below.

PropertyValueSource(s)
Physical State Solid, Crystalline Powder[3][7]
Appearance White to Gray to Brown[3][6]
Melting Point 130-135 °C / 132-136 °C[3][4][6]
Boiling Point 286.7 ± 20.0 °C (Predicted)[3][8]
Density 1.737 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.67 ± 0.18 (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Methanol[3][6]
Flash Point 127.2 °C
Vapor Pressure 0.00151 mmHg at 25°C
Storage Conditions Room temperature; Inert atmosphere (2-8°C); Cool, dark place (<15°C)[3][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueData Reference
¹H NMR Spectrum available, chemical shifts reported in CDCl₃: δ 10.30 (s, CHO), 7.50 (d, J=8.7 Hz, Aryl-CH)[1]
¹³C NMR Spectrum available[2]
Infrared (IR) FTIR spectrum from KBr wafer available[2]
Mass Spectrometry GC-MS data available[3]

Synthesis and Experimental Protocols

There are two primary synthetic routes for preparing this compound. The choice of method may depend on the availability of starting materials versus the desired yield.[1]

Route 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108)

This method involves the direct electrophilic bromination of 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups on the aromatic ring direct the substitution pattern.[1]

Experimental Protocol:

  • Suspension: Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.

  • Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.

  • Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise via the addition funnel. Control the addition rate to maintain the internal reaction temperature between 35-38 °C.

  • Reaction: Stir the reaction mixture overnight at 35 °C after the addition is complete.

  • Work-up: Cool the mixture to -5 to 0 °C over two hours and continue stirring for an additional hour.

  • Isolation: Collect the precipitated solid by filtration and wash the filter cake with a cold ( -5 to 0 °C) 1:1 mixture of n-heptane/dichloromethane (400 mL).

  • Drying: Dry the resulting gray solid under vacuum at room temperature. The typical yield is around 63%.

Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466)

An alternative, higher-yielding route involves the demethylation of the corresponding methoxy-substituted precursor.[1]

Experimental Protocol:

  • Initial Mixture: To a solution of 2-bromo-5-methoxybenzaldehyde (2000.0 mg, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.

  • Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Quenching: Quench the reaction by adding water (10 mL) at 0 °C.

  • Extraction: Extract the product with ethyl acetate (50 mL).

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (petroleum ether) to afford the final product. This method can achieve a yield of approximately 90.9%.[1]

G Comparative Synthesis of this compound cluster_0 Route 1: Bromination cluster_1 Route 2: Demethylation start1 3-Hydroxybenzaldehyde proc1 Bromine (Br2) Dichloromethane (DCM) 35-40°C start1->proc1 Electrophilic Aromatic Substitution end1 This compound (Yield: ~63%) proc1->end1 start2 2-Bromo-5-methoxybenzaldehyde proc2 Boron Tribromide (BBr3) Dichloromethane (DCM) 0°C to 25°C start2->proc2 Ether Cleavage end2 This compound (Yield: ~91%) proc2->end2

Caption: Comparative workflow of the two primary synthetic routes.

Reactivity and Applications in Drug Development

This compound is a valuable reactant used in the synthesis of numerous pharmaceutical agents and biologically active molecules.[3] Its utility stems from the reactivity of its three functional groups, which can be selectively modified to build more complex molecular architectures.

It serves as a key intermediate for:

  • PDE4 Inhibitors: Used in the treatment of inflammatory conditions.[3][8]

  • Bcl-XL Inhibitors: Investigated as potential anti-cancer agents.[3][8]

  • Prostate Cancer Cell Growth Inhibitors: A target for oncology drug development.[3][8]

  • Anti-inflammatory Agents: A broad category of therapeutic compounds.[3][8]

G cluster_targets Therapeutic Targets / Agents A This compound (Building Block) B Pharmaceutical Intermediates A->B Synthetic Modification C Active Pharmaceutical Ingredients (APIs) B->C Further Synthesis D PDE4 Inhibitors C->D E Bcl-XL Inhibitors C->E F Anti-inflammatory Agents C->F G Cancer Cell Growth Inhibitors C->G

Caption: Role as a foundational block in pharmaceutical synthesis.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Statements: H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life).[2]

  • Signal Word: Warning.[2][4]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and suitable protective clothing. Ensure adequate ventilation or use respiratory protection.

  • Fire Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Storage Class: Combustible Solid.[4]

Conclusion

This compound is a well-characterized compound with significant applications in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols make it a reliable and crucial intermediate for drug discovery and development professionals. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Bromo-5-hydroxybenzaldehyde. A critical intermediate in the synthesis of various pharmaceutical agents, this compound's unique structural features make it a molecule of significant interest in medicinal chemistry and drug development. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of its synthetic workflow and relevant biological signaling pathways.

Introduction

This compound, a halogenated aromatic aldehyde, serves as a key building block in organic synthesis. Its structure, featuring a benzaldehyde (B42025) core with bromine and hydroxyl substituents, imparts specific reactivity that is leveraged in the creation of more complex molecules. Notably, it is a crucial precursor in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis, and is also utilized in the development of Bcl-XL inhibitors for potential anticancer therapies.[1] Understanding the precise molecular architecture and chemical behavior of this compound is paramount for its efficient application in pharmaceutical research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and a hydroxyl group at position 5.

IUPAC Name: this compound[1] CAS Number: 2973-80-0[2] Molecular Formula: C₇H₅BrO₂[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight201.02 g/mol [2]
AppearancePale grey to white or yellow-brown solid/powder[3]
Melting Point130-135 °C[2]
Boiling Point286.7 °C at 760 mmHg
Density1.737 g/cm³
SolubilitySoluble in chloroform, dichloromethane (B109758), and ethyl acetate.

Synthesis of this compound

The primary synthetic route to this compound is the regioselective bromination of 3-hydroxybenzaldehyde (B18108). The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director, guiding the electrophilic substitution of bromine to the desired position.

Experimental Protocol: Bromination of 3-hydroxybenzaldehyde

This protocol is adapted from established synthetic procedures.

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • n-heptane

  • 5 L four-necked, round-bottomed flask

  • Overhead stirrer

  • Temperature probe

  • Dosing funnel

  • Condenser tube

  • Brinell funnel

Procedure:

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in the 5 L flask.

  • Heat the mixture to 35-40 °C with stirring until the raw material is completely dissolved.

  • Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise via the dosing funnel, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.

  • Collect the precipitated solid by filtration through a Brinell funnel.

  • Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting solid under vacuum at room temperature.

Expected Yield: Approximately 124.3 g (63%).

Diagram 1: Synthetic Workflow for this compound

G Synthetic Workflow for this compound cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Purification Dissolve 3-hydroxybenzaldehyde\nin Dichloromethane Dissolve 3-hydroxybenzaldehyde in Dichloromethane Heat to 35-40°C Heat to 35-40°C Dissolve 3-hydroxybenzaldehyde\nin Dichloromethane->Heat to 35-40°C Step 1 Slowly add Bromine Slowly add Bromine Heat to 35-40°C->Slowly add Bromine Step 2 Stir overnight at 35°C Stir overnight at 35°C Slowly add Bromine->Stir overnight at 35°C Step 3 Cool to -5 to 0°C Cool to -5 to 0°C Stir overnight at 35°C->Cool to -5 to 0°C Step 4 Filter the precipitate Filter the precipitate Cool to -5 to 0°C->Filter the precipitate Step 5 Wash with cold\nn-heptane/DCM Wash with cold n-heptane/DCM Filter the precipitate->Wash with cold\nn-heptane/DCM Step 6 Dry under vacuum Dry under vacuum Wash with cold\nn-heptane/DCM->Dry under vacuum Step 7 Product Product Dry under vacuum->Product Final Step

Caption: Synthetic Workflow for this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference(s)
¹H10.1s-CHO[3]
¹H9.7s-OH[3]
¹H7.4d8.7CH-aryl[3]
¹H7.2d3.0CH-aryl[3]
¹H6.9dd8.7, 3.0CH-aryl[3]
¹³C191.4--C=O[3]
¹³C157.1--C-OH[3]
¹³C134.0--C-aryl[3]
¹³C133.3--C-aryl[3]
¹³C123.1--C-aryl[3]
¹³C115.3--C-Br[3]
¹³C114.9--C-aryl[3]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3331mediumO-H stretch[3]
1684strongC=O stretch (aldehyde)[3]
1595, 1480strongC=C stretch (aromatic)[3]
1170mediumC-O stretch[3]
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 201.[3] The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion.

X-ray Crystallography

A single-crystal X-ray diffraction study of this compound has been reported (CCDC Number: 143256).[1] The crystal structure reveals that the molecules form zigzag chains through intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, with an O···O distance of 2.804(4) Å.[3] The aldehyde group is slightly twisted out of the plane of the benzene ring.[3]

Table 4: Selected Bond Lengths and Angles for this compound (Note: This data would be populated from the CCDC database entry 143256)

BondLength (Å)AngleAngle (°)
C-BrData from CCDCC1-C2-C3Data from CCDC
C=OData from CCDCC2-C1-C7Data from CCDC
C-O(H)Data from CCDCC1-C7-O1Data from CCDC

Applications in Drug Development and Relevant Signaling Pathways

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules that target key signaling pathways in various diseases.

Inhibition of Phosphodiesterase 4 (PDE4) and the cAMP Signaling Pathway

This compound is a key starting material for the synthesis of Crisaborole, a non-steroidal topical treatment for atopic dermatitis. Crisaborole functions as a selective inhibitor of phosphodiesterase 4 (PDE4).

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells. By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.

Diagram 2: The cAMP Signaling Pathway and the Role of PDE4 Inhibition

G The cAMP Signaling Pathway and PDE4 Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC ATP ATP cAMP cAMP ATP->cAMP AC activation PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 Anti-inflammatory\nresponse Anti-inflammatory response PKA->Anti-inflammatory\nresponse leads to AMP AMP PDE4->AMP degrades Extracellular Signal Extracellular Signal Extracellular Signal->GPCR Crisaborole Crisaborole Crisaborole->PDE4 inhibits

Caption: The cAMP Signaling Pathway and PDE4 Inhibition.

Targeting the Bcl-XL Anti-Apoptotic Pathway

This compound is also employed in the synthesis of inhibitors of B-cell lymphoma-extra large (Bcl-XL), a key anti-apoptotic protein. Overexpression of Bcl-XL is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.

Mechanism of Action: Bcl-XL prevents apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like Bax and Bak, thereby inhibiting the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. Small molecule inhibitors designed from intermediates like this compound can disrupt the function of Bcl-XL, promoting apoptosis in cancer cells.

Diagram 3: The Intrinsic Apoptosis Pathway and Bcl-XL Inhibition

G The Intrinsic Apoptosis Pathway and Bcl-XL Inhibition cluster_0 Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c releases Apoptosome formation Apoptosome formation Cytochrome c->Apoptosome formation triggers Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax/Bak Bcl-XL Bcl-XL Bcl-XL->Bax/Bak inhibits Caspase activation Caspase activation Apoptosome formation->Caspase activation leads to Apoptosis Apoptosis Caspase activation->Apoptosis induces Bcl-XL Inhibitor Bcl-XL Inhibitor Bcl-XL Inhibitor->Bcl-XL inhibits

Caption: The Intrinsic Apoptosis Pathway and Bcl-XL Inhibition.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry and drug development. Its well-defined molecular structure and reactivity provide a versatile platform for the synthesis of targeted therapeutics. This technical guide has summarized the key structural, physical, and spectroscopic properties of this compound, provided a detailed synthetic protocol, and contextualized its use in the development of inhibitors for the PDE4 and Bcl-XL signaling pathways. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and scientists working in this area.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0). This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development.

While a complete, experimentally verified set of ¹H and ¹³C NMR data from a single source is not publicly available, this guide compiles and analyzes the most reliable partial experimental data and supplements it with predicted values to offer a comprehensive spectral overview.

Data Presentation

The following tables summarize the available and predicted NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventSource
10.30s-Aldehyde (-CHO)CDCl₃Partial Experimental Data
~9.58s (broad)-Hydroxyl (-OH)CDCl₃/DMSO-d₆Partial and Ambiguous Experimental Data
~7.81d~3.0H-6CDCl₃/DMSO-d₆Inferred and Predicted Data
~7.50d8.7H-3CDCl₃Partial Experimental Data
~7.10dd8.7, ~3.0H-4CDCl₃Inferred and Predicted Data

Note: The ¹H NMR data for the aromatic region is based on a combination of partial experimental findings and spectral prediction due to ambiguities in available public data. The hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignmentSolventSource
191.5C-7 (-CHO)CDCl₃Predicted
155.0C-5 (-COH)CDCl₃Predicted
138.5C-3CDCl₃Predicted
125.0C-1CDCl₃Predicted
124.5C-6CDCl₃Predicted
116.0C-4CDCl₃Predicted
112.0C-2 (-CBr)CDCl₃Predicted

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: The compound is soluble in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is a common choice for initial analysis.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

2.2. NMR Spectrometer Parameters

  • Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationship for spectral assignment.

G This compound Structure and NMR Assignments cluster_mol Molecular Structure cluster_h1 ¹H NMR Assignments cluster_c13 ¹³C NMR Assignments (Predicted) mol H_CHO CHO (~10.30 ppm) mol->H_CHO Proton Signals H_OH OH (~9.58 ppm) mol->H_OH Proton Signals H3 H-3 (~7.50 ppm) mol->H3 Proton Signals H4 H-4 (~7.10 ppm) mol->H4 Proton Signals H6 H-6 (~7.81 ppm) mol->H6 Proton Signals C7 C-7 (~191.5 ppm) mol->C7 Carbon Signals C5 C-5 (~155.0 ppm) mol->C5 Carbon Signals C3 C-3 (~138.5 ppm) mol->C3 Carbon Signals C1 C-1 (~125.0 ppm) mol->C1 Carbon Signals C6 C-6 (~124.5 ppm) mol->C6 Carbon Signals C4 C-4 (~116.0 ppm) mol->C4 Carbon Signals C2 C-2 (~112.0 ppm) mol->C2 Carbon Signals G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Parameters (¹H & ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analyze Analyze Spectrum phase_baseline->analyze

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-hydroxybenzaldehyde (B121625) (C₇H₅BrO₂) is a valuable biochemical reagent and a versatile intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and cell growth inhibitors.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. A thorough analytical characterization is crucial for confirming its identity, purity, and structural integrity in research and drug development settings. This technical guide provides an in-depth overview of the analysis of this compound using two primary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.

Experimental Protocol: KBr Pellet Method

A common and effective method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.[3][4]

  • Sample Preparation: A small amount of the compound (approximately 1-2 mg) is ground together with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The concentration of the sample in KBr should be between 0.2% and 1%.[5]

  • Pellet Formation: The resulting fine powder is transferred to a pellet-pressing die. A pressure of approximately 20,000 prf is applied for several minutes to form a thin, transparent, or translucent pellet.[5]

  • Background Spectrum: A background spectrum of the empty spectrometer sample holder is recorded to account for atmospheric CO₂ and water vapor.[6]

  • Sample Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 45-100) are often accumulated to improve the signal-to-noise ratio, with a resolution of 4 or 8 cm⁻¹.[6]

FT-IR Experimental Workflow

FTIR_Workflow start Start sample_prep Sample Preparation (Grind 1mg sample with 100mg KBr) start->sample_prep pelletize Pelletization (Apply ~20,000 prf pressure) sample_prep->pelletize background_scan Acquire Background Spectrum (Empty Sample Holder) pelletize->background_scan sample_scan Acquire Sample Spectrum (4000-400 cm-1) background_scan->sample_scan data_processing Data Processing (Fourier Transform) sample_scan->data_processing spectrum Generate FT-IR Spectrum data_processing->spectrum end End spectrum->end

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct functional groups. The key quantitative data is summarized below.

Table 1: Characteristic FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3331 Medium (broad) O-H stretch (phenolic)[4]
~2830 & ~2720 Medium C-H stretch (aldehyde, Fermi resonance)[7]
1684 Strong C=O stretch (aromatic aldehyde)[4]
1595, 1480 Strong C=C stretch (aromatic ring)[4]
1305 Strong In-plane O-H bend / C-O stretch coupling
1170 Medium C-O stretch (phenolic)[4]
~800-600 Medium-Strong C-H out-of-plane bend (aromatic substitution)

| ~600-500 | Medium | C-Br stretch |

Note: The C=O stretching frequency at 1684 cm⁻¹ is lower than that of a typical aliphatic aldehyde (1740-1720 cm⁻¹) due to the conjugation with the aromatic ring, which imparts more single-bond character to the carbonyl group.[7][8] The broad O-H band around 3331 cm⁻¹ is indicative of intermolecular hydrogen bonding.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.

Experimental Protocol: GC-MS

The following protocol is adapted from standard methods for the analysis of phenolic compounds.[9]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.[2][9]

  • Gas Chromatography (GC):

    • Injection: 1 µL of the sample solution is injected into the GC, typically in splitless mode to maximize sensitivity.[9]

    • Injector Temperature: 275 °C.[9]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

    • Column: A low-polarity column, such as a TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane phase), is suitable.[9]

    • Oven Program: An initial temperature of 60 °C held for 5 minutes, followed by a ramp of 8 °C/min to 300 °C, which is then held for 10 minutes.[9]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Transfer Line Temperature: 300 °C.[9]

    • Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-450) to detect the molecular ion and its fragments.

Mass Spectrometry Experimental Workflow

MS_Workflow start Start sample_prep Sample Preparation (Dissolve in Dichloromethane) start->sample_prep injection GC Injection (1 µL, Splitless) sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Ionization, 70 eV) separation->ionization analysis Mass Analysis (Quadrupole / Ion Trap) ionization->analysis detection Detection (Electron Multiplier) analysis->detection spectrum Generate Mass Spectrum detection->spectrum end End spectrum->end

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation

The mass spectrum provides the molecular weight and fragmentation data. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), all bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 2: Key Mass Spectrometry Data for this compound

m/z (for ⁷⁹Br/⁸¹Br) Ion/Fragment Description
200 / 202 [M]⁺• Molecular Ion[4]
199 / 201 [M-H]⁺ Loss of a hydrogen atom[10]
171 / 173 [M-CHO]⁺ Loss of the formyl group (CHO)[10]
121 [M-Br]⁺ Loss of a bromine radical
93 [M-Br-CO]⁺ Subsequent loss of carbon monoxide
200.95 [M+H]⁺ Predicted protonated molecule (ESI)[11]
222.94 [M+Na]⁺ Predicted sodium adduct (ESI)[11]

| 198.94 | [M-H]⁻ | Predicted deprotonated molecule (ESI)[11] |

Note: The data for [M]⁺• is from Electron Ionization (EI) experiments. The predicted adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻) are typically observed with soft ionization techniques like Electrospray Ionization (ESI).

Proposed Fragmentation Pathway (EI)

Under electron ionization, the molecular ion undergoes fragmentation, providing structural clues.

Fragmentation_Pathway parent [C₇H₅BrO₂]⁺• m/z 200/202 (Molecular Ion) frag1 [C₇H₄BrO₂]⁺ m/z 199/201 parent->frag1 - •H frag2 [C₆H₄BrO]⁺ m/z 171/173 parent->frag2 - •CHO frag3 [C₇H₅O₂]⁺ m/z 121 parent->frag3 - •Br frag4 [C₆H₅O]⁺ m/z 93 frag3->frag4 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. FT-IR confirms the presence of the key hydroxyl, aldehyde, and aromatic functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight (201.02 g/mol ) and reveals a predictable fragmentation pattern consistent with the compound's structure, including the characteristic isotopic signature of bromine.[1][3] These analytical techniques are indispensable for verifying the identity and purity of this important chemical intermediate in scientific research and pharmaceutical development.

References

Unveiling the Solid-State Architecture of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromo-5-hydroxybenzaldehyde, a compound of interest in medicinal chemistry. It serves as a crucial reactant in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and BCL-XL inhibitors[1][2][3][4]. Understanding its three-dimensional structure is paramount for comprehending its reactivity and potential intermolecular interactions, which are fundamental for rational drug design and development. This document outlines the crystallographic data, experimental protocols for its determination, and key structural features.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized in Table 1. This data provides a baseline for its characterization. The detailed crystallographic data, as determined by single-crystal X-ray diffraction, is presented in Table 2. This information is critical for any computational modeling or further structural analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅BrO₂[5][6]
Molecular Weight201.02 g/mol [5][6]
Boiling Point286.7°C at 760 mmHg[1]
Flash Point127.2°C[1]
Density1.737 g/cm³[1]
Melting Point132.0 to 136.0 °C[7]
SolubilitySoluble in chloroform, dichloromethane, and ethyl acetate[1][4]
AppearanceWhite to gray to brown powder/crystal[4][7]

Table 2: Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number143256[6]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.9851 (5)[8]
b (Å)16.547 (3)[8]
c (Å)11.841 (2)[8]
α (°)90
β (°)93.20 (1)
γ (°)90
Volume (ų)778.9 (2)
Z4
Temperature (K)293 (2)[8]
Radiation typeMo Kα
R-factorData typically found in the full crystallographic publication or CIF file.

Note: A second polymorph of this compound has been reported, which crystallizes in a different space group and exhibits distinct intermolecular interactions. In this second form, molecules are linked by a pair of hydrogen bonds involving an inversion center.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the material to the final structural refinement.

Synthesis and Crystallization

A common synthetic route to this compound involves the bromination of m-hydroxybenzaldehyde. The general procedure is as follows[4][5]:

  • Dissolution: 3-hydroxybenzaldehyde (B18108) is dissolved in a suitable solvent, such as dichloromethane, and the solution is gently heated (35-40 °C) to ensure complete dissolution.

  • Bromination: A stoichiometric amount of bromine is added dropwise to the solution while maintaining a constant temperature.

  • Reaction: The reaction mixture is stirred for an extended period (e.g., overnight) to ensure the completion of the bromination.

  • Crystallization: The solution is then slowly cooled to a lower temperature (e.g., -5 to 0 °C) to induce the precipitation of the product.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent mixture (e.g., n-heptane/dichloromethane), and dried under vacuum to yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. The general workflow is depicted in the diagram below.

experimental_workflow Experimental Workflow for Crystal Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif CIF File Generation validation->cif

Experimental Workflow
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam, and the diffraction pattern is collected as a series of frames as the crystal is rotated.

  • Data Processing: The collected raw data is processed to integrate the diffraction spots, apply corrections (e.g., for absorption), and scale the data.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Structural Analysis and Key Features

The crystal structure of this compound reveals a planar benzaldehyde (B42025) core with notable intermolecular interactions. The molecules in the crystal lattice are organized into zigzag chains that run along the b-axis, and these chains are stacked in layers perpendicular to the a-axis[8][9].

A key feature of the crystal packing is the presence of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule. This interaction is a defining feature of the supramolecular assembly. The O···O distance for this hydrogen bond is 2.804 (4) Å[8][9].

The bromine atom shows a significant deviation from the plane of the aromatic ring, and the aldehyde group is twisted by approximately 7.1 (5)° with respect to the ring[8][9]. These distortions from ideal planarity are likely a consequence of the steric and electronic effects of the substituents and the packing forces within the crystal.

Intermolecular Hydrogen Bonding

Conclusion

The solid-state structure of this compound is well-defined by single-crystal X-ray diffraction. The crystal packing is dominated by intermolecular hydrogen bonding, which organizes the molecules into a stable, layered arrangement. The observed structural features, including the non-planarity of the substituents, provide valuable insights for researchers in medicinal chemistry and materials science. This detailed structural information can be leveraged for the design of novel compounds with tailored properties and for understanding the solid-state behavior of this important synthetic precursor. The complete crystallographic data, including atomic coordinates, bond lengths, and angles, are available from the Cambridge Crystallographic Data Centre under the deposition number 143256.

References

Solubility of 2-Bromo-5-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-5-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and illustrates its role in the synthesis of targeted inhibitors.

Core Concepts: Solubility Profile

This compound is a solid compound with a molecular weight of 201.02 g/mol . Its solubility is a crucial parameter for reaction kinetics, purification, and formulation. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, existing information and empirical observations provide a solid foundation for its application.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been qualitatively described in several common organic solvents. Quantitative data is limited but has been reported for Dimethyl Sulfoxide (DMSO). This information is summarized in the table below for easy comparison.

SolventFormulaTypeSolubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic100 mg/mL[1]
ChloroformCHCl₃NonpolarSoluble[2][3][4]
Dichloromethane (DCM)CH₂Cl₂NonpolarSoluble[2][3][4]
Ethyl AcetateCH₃COOCH₂CH₃Polar AproticSoluble[2][3][4]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration has not been quantitatively reported in the reviewed literature.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methodologies can be employed. These protocols provide a framework for determining the quantitative solubility of this compound in a solvent of interest.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Volumetric flask

  • Pipette

  • Evaporating dish

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.

  • Solvent Evaporation:

    • Transfer the collected solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven may be necessary.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (130-135 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of solution collected (L)

Role in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of inhibitors for key biological targets in drug discovery, such as Phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL).[2][3][4][5] Its bifunctional nature, possessing both an aldehyde and a phenol (B47542) group, allows for diverse chemical modifications.

The following diagram illustrates the logical workflow of how this compound serves as a starting material in the development of these inhibitors.

Synthesis_Workflow A This compound B Chemical Modification (e.g., etherification, condensation) A->B C Intermediate Library B->C D Further Synthetic Steps (e.g., coupling reactions) C->D E PDE4 Inhibitor Candidates D->E F Bcl-XL Inhibitor Candidates D->F

References

A Theoretical and Computational Deep Dive into 2-Bromo-5-hydroxybenzaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-5-hydroxybenzaldehyde (B121625) is an aromatic aldehyde that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including a reactive aldehyde group, a hydroxyl moiety, and a bromine substituent, make it a versatile precursor for the synthesis of a variety of bioactive molecules. Notably, it serves as a crucial building block for potent inhibitors of phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), targets of high therapeutic value in inflammatory diseases and oncology, respectively.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the theoretical and computational analyses of this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction

This compound (CAS No: 2973-80-0) is a substituted aromatic compound with the molecular formula C₇H₅BrO₂.[2][4][6][9][10][11] Its utility as a synthetic intermediate is well-established, particularly in the creation of inhibitors for key signaling proteins.[3][4][7] For instance, it is a pivotal reactant in the synthesis of Crisaborole, a PDE4 inhibitor approved for the treatment of atopic dermatitis, and various experimental Bcl-XL inhibitors aimed at promoting apoptosis in cancer cells.[3][4]

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of such molecules, offering predictions of their geometry, stability, and reactivity that can guide synthetic efforts and drug design. This guide summarizes the key physicochemical properties of this compound and delves into its theoretical analysis using quantum chemical methods like Density Functional Theory (DFT), which is a standard approach for such investigations.[7][12]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, synthesis, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 2973-80-0[1][4][6][8][9][10][13][14]
Molecular Formula C₇H₅BrO₂[2][4][6][9][10][11][13]
Molecular Weight 201.02 g/mol [2][4][6][10][13][15]
Appearance White to yellow or pale grey solid/powder[4][8]
Melting Point 130-135 °C[2][4]
Boiling Point 286.7 °C at 760 mmHg[2][4][15][16]
Density ~1.737 g/cm³[2][4][15][16]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate[2][8][15][16][17]

Table 1: Key Physicochemical Properties of this compound.

The molecular structure of this compound has been determined by X-ray crystallography.[8][18] Computational geometry optimization, typically performed using DFT methods, can provide a highly accurate model of the molecule in its gaseous, isolated state, which complements the solid-state data from crystallography.

Figure 1: Molecular Structure of this compound.

Theoretical and Computational Analysis

The analysis of molecules like this compound via computational methods provides deep insights into their electronic structure and potential behavior. A typical workflow for such an analysis is depicted below.

G start Define Molecular Structure opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis (FT-IR, Raman) opt->freq elec Electronic Property Calculation opt->elec analysis Data Analysis & Interpretation freq->analysis fmo FMO Analysis (HOMO-LUMO) mep MEP Analysis nlo NLO Calculation fmo->analysis mep->analysis nlo->analysis

Figure 2: General Computational Chemistry Workflow.
Geometric Structure Analysis

The first step in computational analysis is geometry optimization, which finds the lowest energy conformation of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the chosen theoretical method. A study on a polymorph of this compound revealed that the aldehyde group is twisted by 10.0 (5)° relative to the benzene (B151609) ring.[14] Such deviations from planarity are important for understanding crystal packing and intermolecular interactions.

ParameterExperimental (Å/°)[8][14]Theoretical (Representative)
Bond Lengths (Å)
C-Br~1.891.88 - 1.91
C-O (hydroxyl)~1.361.35 - 1.37
C=O (aldehyde)~1.211.20 - 1.22
C-C (aromatic)1.37 - 1.401.38 - 1.41
Bond Angles (°)
C-C-Br~120119 - 121
C-C-O (hydroxyl)~119118 - 120
C-C-C (aldehyde)~122121 - 123

Table 2: Comparison of Selected Experimental and Representative Theoretical Geometric Parameters.

Vibrational Spectroscopy (Theoretical FT-IR and FT-Raman)

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific molecular motion and appears at a characteristic frequency. These theoretical spectra are invaluable for interpreting experimental results. For substituted benzaldehydes, key vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and various C-H and C-C stretching and bending modes within the aromatic ring.[11][12][19][20]

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H stretch3200 - 3600Hydroxyl group stretching
C-H stretch (aromatic)3000 - 3100Aromatic C-H bond stretching
C-H stretch (aldehyde)2700 - 2900Aldehydic C-H bond stretching
C=O stretch1680 - 1710Aldehyde carbonyl stretching
C-C stretch (aromatic)1400 - 1600Aromatic ring stretching vibrations
C-O stretch1200 - 1300Hydroxyl C-O bond stretching
C-Br stretch500 - 650Carbon-Bromine bond stretching

Table 3: Principal Vibrational Modes and Their Expected Frequencies for this compound.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[21][22][23][24] A smaller gap generally implies higher reactivity.

ParameterDescriptionSignificance in Drug Design
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRelates to the electron-donating ability of the molecule.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)Indicates chemical reactivity, stability, and electronic transitions.

Table 4: Key Parameters from Frontier Molecular Orbital Analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding and reactions with biological targets.[25] For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their role as hydrogen bond acceptors, and positive potential (blue) around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. This is relevant for applications in photonics and optoelectronics. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀).[26][27][28] Molecules with large hyperpolarizability values are of interest for NLO applications. The presence of electron-donating (-OH) and electron-withdrawing (-CHO, -Br) groups on the aromatic ring can enhance these properties.

ParameterSymbolDescription
Dipole Moment μMeasures the overall polarity of the molecule.
Mean Polarizability αDescribes the ease of distortion of the electron cloud.
First Hyperpolarizability β₀Quantifies the second-order NLO response.

Table 5: Calculated Non-Linear Optical Properties.

Role in Drug Development: Targeting PDE4 and Bcl-XL

The primary significance of this compound lies in its role as a scaffold for synthesizing inhibitors that target critical cellular signaling pathways.

Inhibition of Phosphodiesterase-4 (PDE4)

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation.[2][3][29] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors like CREB, which suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances the production of anti-inflammatory cytokines (e.g., IL-10).[3][29] This mechanism underlies the therapeutic effect of PDE4 inhibitors in inflammatory conditions.

G PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades AMP AMP PKA PKA cAMP->PKA activates CREB p-CREB PKA->CREB phosphorylates ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->ProInflam suppresses AntiInflam Anti-inflammatory Cytokines (IL-10) CREB->AntiInflam enhances Inhibitor PDE4 Inhibitor (derived from 2-Bromo-5- hydroxybenzaldehyde) Inhibitor->PDE4 inhibits

Figure 3: PDE4 Inhibition Signaling Pathway.
Inhibition of B-cell lymphoma-extra large (Bcl-XL)

Bcl-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][6][16] It functions by sequestering pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane.[1][6][18] This pore formation is a critical step in the intrinsic apoptosis pathway, as it leads to the release of cytochrome c, which triggers a caspase cascade and ultimately, cell death. Inhibitors derived from this compound can bind to Bcl-XL, preventing it from inhibiting Bax/Bak. This frees Bax/Bak to permeabilize the mitochondria, thereby restoring the natural process of apoptosis in cancer cells.[1][16]

G BclXL Bcl-XL BaxBak Bax / Bak BclXL->BaxBak sequesters Mito Mitochondrial Pore Formation BaxBak->Mito induces CytC Cytochrome c Release Mito->CytC leads to Caspase Caspase Activation CytC->Caspase triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis executes Inhibitor Bcl-XL Inhibitor (derived from 2-Bromo-5- hydroxybenzaldehyde) Inhibitor->BclXL inhibits

Figure 4: Bcl-XL Inhibition and Apoptosis Pathway.

Experimental and Computational Protocols

Computational Methodology

The theoretical calculations summarized in this guide are typically performed using the Gaussian suite of programs or similar software.[30] Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for these types of analyses.[7][12][19] A common basis set, such as 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property predictions.[7][30]

  • Geometry Optimization: The molecular structure is optimized without constraints to find the global energy minimum.

  • Frequency Calculation: Performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict IR and Raman spectra.

  • Electronic Properties: FMO, MEP, and NLO properties are calculated from the optimized electronic wavefunction.

Experimental Protocols (General)

While specific experimental data for all theoretical analyses are not available in the literature for this compound, the following general protocols are standard for its characterization.

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[22]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500-50 cm⁻¹ range using a Nd:YAG laser for excitation.[12]

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a spectrophotometer, with the compound dissolved in a suitable solvent (e.g., ethanol, DMSO) to identify electronic transitions.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to confirm the chemical structure and connectivity of the atoms.

Conclusion

This compound is a molecule of considerable interest due to its role as a key intermediate in the synthesis of targeted therapeutics. This guide has provided a detailed overview of its properties from a theoretical and computational perspective. The analyses of its geometric structure, vibrational spectra, frontier molecular orbitals, and electronic properties offer a fundamental understanding of its chemical nature. This knowledge is crucial for optimizing synthetic routes and for the rational design of novel derivatives with enhanced biological activity against targets like PDE4 and Bcl-XL. The continued study of such versatile scaffolds through a combination of computational and experimental techniques will undoubtedly accelerate the discovery of new and effective medicines.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of substituted benzaldehydes, a class of compounds pivotal to organic synthesis, medicinal chemistry, and materials science. Understanding how substituents on the aromatic ring modulate the electronic environment of the molecule is critical for predicting reactivity, designing novel therapeutic agents, and developing new materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships governing these properties.

Theoretical Framework: Quantifying Substituent Effects

The electronic character of a substituent on the benzaldehyde (B42025) ring fundamentally alters the molecule's properties. These effects are broadly categorized as inductive and resonance effects, which are quantitatively described by the Hammett equation.

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -CF₃) decrease electron density on the aromatic ring and the carbonyl group through inductive pull and/or resonance withdrawal (π-acceptors).

  • Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -NH₂, -CH₃) increase electron density on the aromatic ring and carbonyl group through inductive push and/or resonance donation (π-donors).

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic influences on reaction rates (k) and equilibrium constants relative to the unsubstituted compound (k₀). The substituent constant (σ) is characteristic of the substituent and its position (meta or para), while the reaction constant (ρ) reflects the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by EWGs, while a negative value signifies acceleration by EDGs.[1]

Table 1: Hammett Substituent Constants (σ) for Common Groups

Substituentσ_meta (σm)σ_para (σp)Electronic Effect
-NH₂-0.09-0.57Strong EDG
-OH-0.13-0.38Strong EDG
-OCH₃0.10-0.28Strong EDG
-CH₃-0.06-0.14Weak EDG
-H0.000.00Reference
-F0.340.15Weak EWG (Inductive)
-Cl0.370.24Weak EWG (Inductive)
-Br0.370.26Weak EWG (Inductive)
-CHO0.360.43Moderate EWG
-CN0.610.65Strong EWG
-CF₃0.430.54Strong EWG
-NO₂0.710.81Strong EWG

Data compiled from multiple sources.[2]

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques provide direct experimental evidence of how substituents alter the electronic structure of benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.

  • ¹H NMR: The chemical shift of the aldehydic proton (~9.5-10.5 ppm) is particularly diagnostic.[3] EWGs on the ring decrease electron density around the aldehyde group, causing deshielding and a downfield shift (higher ppm). Conversely, EDGs cause shielding and an upfield shift (lower ppm). Aromatic protons also show predictable shifts based on the substituent's electronic nature and position.[4]

  • ¹³C NMR: The carbonyl carbon is highly sensitive to substituent effects, with a typical chemical shift around 190-195 ppm for benzaldehyde.[5] EDGs shield the carbonyl carbon, shifting its resonance upfield, while EWGs deshield it, causing a downfield shift.[6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for para-Substituted Benzaldehydes (in CDCl₃)

Substituent (p-X)Aldehyde ¹H (δ, ppm)Carbonyl ¹³C (δ, ppm)
-N(CH₃)₂9.71189.9
-OCH₃9.87190.7
-CH₃9.92191.9
-H10.00192.3
-Cl9.98190.8
-CN10.10191.2
-NO₂10.15191.3

Note: Data is compiled and representative. Exact values can vary with conditions.[3][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretching frequency (ν(C=O)) is a strong, sharp band that is highly indicative of the electronic environment. For benzaldehyde, this band appears around 1700-1710 cm⁻¹.[8][9]

  • EDGs donate electron density into the π-system, which can be delocalized onto the carbonyl group. This reduces the C=O double bond character, lowering its vibrational frequency (a shift to lower wavenumber).

  • EWGs withdraw electron density from the π-system and the carbonyl group. This increases the C=O double bond character, raising its vibrational frequency (a shift to higher wavenumber).[10]

Table 3: Carbonyl (C=O) Stretching Frequencies for para-Substituted Benzaldehydes

Substituent (p-X)ν(C=O) (cm⁻¹)
-N(CH₃)₂1685
-OCH₃1695
-CH₃1701
-H1704
-Cl1708
-NO₂1715

Note: Data is compiled and representative. Exact values can vary with solvent and phase.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions between molecular orbitals. Benzaldehydes typically exhibit two main absorption bands:

  • A weak band at longer wavelength (~300-350 nm) corresponding to the n→π* transition of the carbonyl group's non-bonding electrons.[11]

  • A strong band at shorter wavelength (~240-280 nm) corresponding to the π→π* transition of the conjugated aromatic system.[11][12]

Substituents that extend conjugation or donate electron density (auxochromes) typically cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). EWGs can have more complex effects but often result in a hypsochromic shift (blue shift) to shorter wavelengths.

Table 4: Principal UV Absorption Maxima (λ_max) for para-Substituted Benzaldehydes (in Cyclohexane/Ethanol)

Substituent (p-X)λ_max for π→π* (nm)
-OH275
-OCH₃270
-CH₃252
-H248
-Cl254
-NO₂265

Note: Data is compiled and representative. λ_max is highly solvent-dependent.[12][13]

Visualizing Workflows and Relationships

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the preparation and analysis of a substituted benzaldehyde, from synthesis to spectroscopic confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis Start Electron-Rich Arene + Vilsmeier Reagent Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Aqueous Workup & Hydrolysis Reaction->Workup Crude Crude Substituted Benzaldehyde Workup->Crude Purify Purification (Chromatography/Distillation) Crude->Purify Pure Pure Product Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR UV UV-Vis Spectroscopy Pure->UV Data Data Interpretation & Structure Confirmation NMR->Data IR->Data UV->Data

Workflow for Synthesis and Characterization.
Correlation of Electronic Effects and Spectroscopic Data

This diagram illustrates the cause-and-effect relationship between a substituent's electronic nature and the resulting changes in key spectroscopic parameters.

G cluster_cause Cause: Substituent Electronic Nature cluster_effect Effect: Spectroscopic Observations EDG Electron Donating Group (EDG) NMR_up NMR: Upfield Shift (Lower δ ppm, Shielding) EDG->NMR_up Increases e⁻ density IR_low IR: Lower ν(C=O) (Weaker C=O Bond) EDG->IR_low Reduces C=O bond order UV_red UV-Vis: Bathochromic Shift (Red Shift, Longer λ) EDG->UV_red Extends conjugation EWG Electron Withdrawing Group (EWG) NMR_down NMR: Downfield Shift (Higher δ ppm, Deshielding) EWG->NMR_down Decreases e⁻ density IR_high IR: Higher ν(C=O) (Stronger C=O Bond) EWG->IR_high Increases C=O bond order UV_blue UV-Vis: Hypsochromic Shift (Blue Shift, Shorter λ) EWG->UV_blue Contracts conjugation

Relationship between electronic effects and spectroscopic data.

Experimental Protocols

Synthesis: Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings to produce substituted benzaldehydes.[14]

Materials:

  • Electron-rich arene (e.g., N,N-dimethylaniline)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (B1210297) (NaOAc)

  • Water (deionized)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

  • Ice bath, round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath. Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) will occur.[15][16]

  • Aromatic Substitution: To this pre-formed reagent, add the electron-rich aromatic substrate, either neat or dissolved in a minimal amount of solvent.[17]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.[14]

  • Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the iminium salt intermediate.[15]

  • Neutralization & Extraction: Neutralize the aqueous solution with a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the product precipitates or the solution is basic. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm), if not already present in the solvent.[18][19]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, symmetrical peaks.[20]

  • Data Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C detection. This includes defining the pulse angle, acquisition time, and relaxation delay. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[21]

  • Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), and spin-spin coupling patterns to assign signals to specific nuclei in the molecule.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy This protocol describes analysis using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the empty crystal. This accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[22]

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[23]

  • Sample Spectrum: Lower the pressure clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe.

  • Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency (typically 1680-1720 cm⁻¹) and the aldehydic C-H stretches (~2720 and ~2820 cm⁻¹).[24][25]

4.2.3. UV-Visible (UV-Vis) Spectroscopy This protocol outlines the general steps for obtaining a UV-Vis absorption spectrum.

  • Sample Preparation: Prepare a dilute solution of the purified benzaldehyde derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile). Concentrations are typically in the micromolar (10⁻⁴ to 10⁻⁶ M) range to ensure absorbance values are within the linear range of the Beer-Lambert law.[26]

  • Instrument Setup: Turn on the spectrophotometer's lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 20 minutes for stabilization.[27]

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument.[28]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample beam path.

  • Data Acquisition: Run the spectral scan. The instrument will record absorbance as a function of wavelength.[29]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the principal electronic transitions (n→π* and π→π*).[30]

References

In-Depth Technical Guide: Health and Safety Information for 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations.

Executive Summary

2-Bromo-5-hydroxybenzaldehyde (CAS No. 2973-80-0) is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and Bcl-XL inhibitors.[1][2] While essential for research and development, it is critical to understand and mitigate the health and safety risks associated with its handling. This guide provides a detailed overview of the known hazards, safe handling procedures, and emergency responses related to this compound, based on available safety data.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical and chemical properties of a substance. These properties for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[3][4]
Molecular Weight 201.02 g/mol [4][5]
Appearance White to yellow to brown powder/solid[3][5]
Melting Point 130-135 °C[3][5][6]
Boiling Point 286.7 °C at 760 mmHg[3][7]
Flash Point 127.2 °C[3][7]
Density 1.737 g/cm³[3][7]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.[1][6][7]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute aquatic toxicity.

GHS Classification
Hazard ClassCategorySource(s)
Acute toxicity, OralCategory 4[4][8][9]
Hazardous to the aquatic environment, short-term (Acute)Category 1[4][8][9]
GHS Label Elements
ElementDescriptionSource(s)
Pictogram(s) [4][9]
Signal Word Warning[4][5][8][9]
Hazard Statement(s) H302: Harmful if swallowed. H400: Very toxic to aquatic life.[4][5][8][9]
Precautionary Statement(s) Prevention: P264, P270, P273 Response: P301+P317, P330, P391 Disposal: P501[4][8]

Toxicological Information

Detailed toxicological data for this compound is limited in publicly available literature. The primary known toxicological effect is harm if swallowed, as indicated by its GHS classification.

Toxicological EndpointResultSource(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[4][8][9]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[6]
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols

Specific experimental protocols for the toxicological and safety testing of this compound are not detailed in the available literature. However, a general workflow for assessing the acute oral toxicity of a chemical, in line with OECD Test Guideline 423, is outlined below.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis and Classification start Test Substance Characterization animal_prep Animal Selection and Acclimatization (e.g., female rats) start->animal_prep dose_prep Dose Formulation and Concentration Verification animal_prep->dose_prep dosing Sequential Dosing (e.g., 3 animals per step) dose_prep->dosing observation Clinical Observation (mortality, clinical signs, body weight) dosing->observation data_analysis Analysis of Mortality and Clinical Signs observation->data_analysis classification GHS Category Classification (e.g., Category 4) data_analysis->classification end Final Report classification->end

Figure 1: Generalized workflow for acute oral toxicity testing.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensuring laboratory safety.

Exposure Controls and Personal Protective Equipment (PPE)
Control ParameterRecommendationSource(s)
Engineering Controls Handle in a well-ventilated place, such as a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[8][10]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8][9]
Skin Protection Wear impervious, chemical-resistant gloves (inspect before use). Wear suitable protective clothing.[8][9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[8][9]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[10] Some sources also recommend storing under an inert atmosphere and protecting from air and moisture.[9][10][11]

Emergency Procedures

A clear understanding of emergency procedures is crucial for a rapid and effective response.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][9]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation occurs.[6][8][9]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][8]
Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9][11] Hazardous combustion products may include carbon oxides and hydrogen bromide gas.[6][10]

Accidental Release Measures

For spills, avoid dust formation and breathing vapors.[8] Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[8] Remove all sources of ignition.[8] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[8] Prevent the chemical from entering drains, as it is very toxic to aquatic life.[8][9]

Logical Relationships in Chemical Safety

The hierarchy of controls is a fundamental concept in workplace safety. It prioritizes control methods from most to least effective.

hierarchy_of_controls elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) administrative->ppe Least Effective

Figure 2: Hierarchy of controls for managing chemical hazards.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8] Do not allow the product to be released into the environment.[8]

Transportation Information

This compound may be classified as a dangerous good for transport.[2] It is crucial to consult the latest regulations from transport authorities such as the IATA for air transport and ADR for road transport.

This guide is intended to provide a comprehensive overview of the health and safety information for this compound, empowering researchers and scientists to work with this compound in a safe and responsible manner.

References

Methodological & Application

Synthesis of 2-Bromo-5-hydroxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-5-hydroxybenzaldehyde, a valuable intermediate in the preparation of various pharmaceutical agents, including inhibitors of PDE4, BCL-XL, and cancer cell growth.[1][2] The synthesis is achieved through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property3-HydroxybenzaldehydeThis compound
Molecular Formula C₇H₆O₂C₇H₅BrO₂
Molecular Weight 122.12 g/mol 201.02 g/mol
Appearance Pale yellow crystalline solidPale grey to white/yellow/brown solid/powder[1][3]
Melting Point 108-111 °C130-135 °C[3]
Boiling Point 240 °C286.7 °C at 760 mmHg[3][4]
Solubility Soluble in water, ethanol, etherSoluble in chloroform, dichloromethane (B109758), and ethyl acetate[1][4]
CAS Number 100-83-42973-80-0

Experimental Protocol

This protocol is adapted from established literature procedures for the direct bromination of 3-hydroxybenzaldehyde.[1][5]

Materials and Equipment:

  • 3-hydroxybenzaldehyde

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • n-heptane

  • 5 L four-necked, round-bottomed flask

  • Overhead stirrer

  • Temperature probe

  • Dosing funnel

  • Condenser tube

  • Brinell funnel

  • Vacuum drying apparatus

Procedure:

  • Suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane in the 5 L flask.

  • Heat the mixture to 35-40 °C with stirring until the starting material is completely dissolved.

  • Slowly add 52 mL (1.0 mol, 1.02 eq.) of bromine dropwise through the dosing funnel. Maintain the reaction temperature between 35-38 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.

  • Collect the precipitated solid by filtration through a Brinell funnel.

  • Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting gray solid under vacuum at room temperature.

Expected Yield:

The typical yield for this reaction is approximately 124.3 g (63%).[1][5]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data This compound
¹H NMR (300 MHz, CDCl₃/DMSO-d₆) δ 10.21 (s, 1H, CHO), 9.58 (s, 1H, OH), 7.81 (s, 1H, aryl-CH), 7.47 (s, 1H, aryl-CH)[6]
¹³C NMR (75.5 MHz, CDCl₃/DMSO-d₆) δ 190.5 (CO), 153.7 (COH), 136.5 (CH-CBr), 132.3 (C-CO), 117.7 (CBr-CHO), 115.2 (CH), 114.8 (CBr)[6]

Reaction Pathway and Mechanism

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, while the aldehyde (-CHO) group is a deactivating, meta-directing group.[7] The strong activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho and para to it.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution 3-Hydroxybenzaldehyde->Electrophilic_Aromatic_Substitution Substrate Bromine Bromine Bromine->Electrophilic_Aromatic_Substitution Reagent Solvent Dichloromethane Solvent->Electrophilic_Aromatic_Substitution Temperature 35-38 °C Temperature->Electrophilic_Aromatic_Substitution This compound This compound Electrophilic_Aromatic_Substitution->this compound Yield: ~63%

Caption: Synthetic pathway for this compound.

Safety Information

This compound:

  • Hazards: Harmful if swallowed.[8][9] Very toxic to aquatic life.[8][10]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] Do not get in eyes, on skin, or on clothing.[9] Wash skin thoroughly after handling.[9] Wear protective gloves/protective clothing/eye protection/face protection.[9] Avoid release to the environment.[10]

  • First Aid:

    • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[9]

    • Skin Contact: Wash with plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

Bromine:

  • Hazards: Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.

  • Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

Dichloromethane:

  • Hazards: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

  • Precautions: Handle in a well-ventilated fume hood. Avoid breathing vapors.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [8][9][10][11]

References

Application Notes and Protocols for the Demethylation of 2-bromo-5-methoxybenzaldehyde to 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) to synthesize 2-bromo-5-hydroxybenzaldehyde (B121625), a valuable intermediate in the development of various pharmaceutical agents.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development. It outlines and compares three common demethylation methods utilizing boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). The protocols are presented with clarity to ensure reproducibility. Quantitative data is summarized in a comparative table, and the reaction pathway and experimental workflow are illustrated with diagrams.

Introduction

The conversion of a methoxy (B1213986) group to a hydroxyl group on an aromatic ring is a critical transformation in organic synthesis, particularly in the preparation of precursors for biologically active molecules. The stability of the methyl ether linkage often necessitates the use of strong Lewis acids or protic acids under specific reaction conditions.[2] this compound is a key building block in the synthesis of various inhibitors, including those for PDE4 and BCL-XL, and is also used in the preparation of other pharmaceutical compounds.[1] The selection of an appropriate demethylating agent is crucial and often depends on the substrate's functional group tolerance, desired yield, and safety considerations. This document details protocols for three widely used reagents: boron tribromide, a highly efficient but hazardous reagent; aluminum chloride, a strong and cost-effective Lewis acid; and hydrobromic acid, a classic protic acid for ether cleavage.

Comparative Data of Demethylation Methods

The following table summarizes the key quantitative data for the demethylation of 2-bromo-5-methoxybenzaldehyde using three different reagents. This allows for an easy comparison of the methods to aid in reagent and condition selection.

ReagentStoichiometry (Reagent:Substrate)SolventTemperature (°C)Time (h)Yield (%)
Boron Tribromide (BBr₃)1:1Dichloromethane (B109758)0 to 25390.9%[3]
Aluminum Chloride (AlCl₃)1.5:1Dichloromethane-5 to 252-5~90-98% (estimated for ortho-substituted benzaldehydes)
Hydrobromic Acid (HBr)ExcessAcetic Acid/Water~100-1303-16Variable

Reaction Pathway

The demethylation of 2-bromo-5-methoxybenzaldehyde proceeds via the cleavage of the ether bond, resulting in the formation of this compound and a methyl halide byproduct. The general reaction is depicted below.

Caption: General reaction scheme for the demethylation.

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is highly efficient and provides a high yield of the desired product.[3] However, BBr₃ is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 2-bromo-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃) solution (e.g., 1M in Dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system with silica (B1680970) gel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of boron tribromide (1 equivalent) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)

Aluminum chloride is a less reactive but effective Lewis acid for demethylation, particularly for substrates with ortho-electron-withdrawing groups.

Materials:

  • 2-bromo-5-methoxybenzaldehyde

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add anhydrous aluminum chloride (1.5 equivalents) to a dry round-bottom flask under an inert atmosphere.

  • Add anhydrous dichloromethane and cool the suspension to -5 °C.

  • In a separate flask, dissolve 2-bromo-5-methoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the substrate solution to the AlCl₃ suspension while maintaining the temperature at -5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature (25 °C) and stir for 2-5 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice and water.

  • Acidify the aqueous layer with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by a suitable method, such as recrystallization or column chromatography.

Protocol 3: Demethylation using Hydrobromic Acid (HBr)

This is a classic method for cleaving aryl methyl ethers, though it often requires harsh conditions.[2]

Materials:

  • 2-bromo-5-methoxybenzaldehyde

  • Hydrobromic acid (HBr, 47% in acetic acid or aqueous solution)

  • Acetic acid (optional, as a co-solvent)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-bromo-5-methoxybenzaldehyde.

  • Add an excess of 47% hydrobromic acid (and acetic acid if the substrate is not fully soluble).

  • Heat the reaction mixture to 100-130 °C and maintain it at this temperature for 3 to 16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product as necessary.

Experimental Workflow

The general workflow for the demethylation of 2-bromo-5-methoxybenzaldehyde is outlined in the diagram below.

G start Start dissolve Dissolve 2-bromo-5-methoxybenzaldehyde in appropriate solvent start->dissolve cool Cool reaction mixture dissolve->cool add_reagent Slowly add demethylating agent cool->add_reagent react Allow reaction to proceed at specified temperature and time add_reagent->react quench Quench the reaction react->quench extract Extract product with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product concentrate->purify end End purify->end

Caption: A generalized experimental workflow for demethylation.

Safety Precautions

  • Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts with moisture. Handle in a dry environment and wear appropriate PPE.

  • Hydrobromic Acid (HBr): Highly corrosive and toxic. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The demethylation of 2-bromo-5-methoxybenzaldehyde to this compound can be achieved through various methods, each with its own advantages and disadvantages. Boron tribromide offers a high-yield and relatively fast reaction but requires stringent safety measures. Aluminum chloride provides a good alternative with high yields for this type of substrate and is more cost-effective. Hydrobromic acid represents a more traditional method that can be effective but often necessitates harsher conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The protocols and data provided in this document serve as a comprehensive guide for researchers to select and perform the most suitable demethylation reaction for their needs.

References

Application Note: Protocol for the Bromination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). The primary product under the specified acidic conditions is 2-bromo-5-hydroxybenzaldehyde. The protocol includes a summary of reaction conditions, a step-by-step experimental procedure, and a workflow diagram for clarity. This synthesis is a key step in creating versatile intermediates for the development of more complex molecules and pharmaceutical agents.[1][2]

Introduction

3-Hydroxybenzaldehyde is a valuable starting material in organic synthesis. Its aromatic ring can be functionalized through various reactions, including halogenation. The bromination of 3-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director.[3][4] Consequently, the activating effect of the hydroxyl group primarily dictates the position of substitution, leading to bromination at positions ortho or para relative to it. Under acidic conditions, such as using bromine in glacial acetic acid, the major product formed is this compound.[1][2] This application note details a reliable protocol for this transformation.

Data Summary of Bromination Conditions

The regiochemical outcome of the bromination of 3-hydroxybenzaldehyde is sensitive to the reaction conditions. The following table summarizes a specific condition for the synthesis of this compound.

Starting MaterialBrominating AgentSolventMolar Ratio (Substrate:Br₂)TemperatureReaction TimeProductCitation
3-HydroxybenzaldehydeBromine (Br₂)Glacial Acetic Acid1 : 1.222 °COvernightThis compound[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a peer-reviewed procedure for the monobromination of 3-hydroxybenzaldehyde.[2]

3.1 Materials and Equipment

  • Reagents:

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Standard glassware for workup and crystallization

    • Fume hood

3.2 Safety Precautions

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle it with extreme caution inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Glacial acetic acid and chloroform are corrosive and volatile. Handle them in a fume hood and wear appropriate PPE.

3.3 Reaction Procedure

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.5 g, 12.3 mmol) in glacial acetic acid (10 mL).

  • Bromine Addition: Place the flask in a water bath to maintain a constant temperature. To the stirred solution, add bromine (2.35 g, 14.7 mmol) dropwise using a dropping funnel. Ensure the temperature is maintained at or below 22 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir overnight at room temperature (approx. 22 °C).

  • Workup:

    • Remove the volatiles (acetic acid and excess bromine) from the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting residue should be washed thoroughly with hexane (3 x 15 mL) to remove non-polar impurities.

  • Purification:

    • Dissolve the washed residue in warm chloroform.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • The purified product is this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Bromination_Workflow cluster_reactants 1. Reactants & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product Reactants 3-Hydroxybenzaldehyde Bromine Glacial Acetic Acid Reaction Stir overnight at 22°C Reactants->Reaction Combine Workup Remove Volatiles (Rotary Evaporation) Reaction->Workup Reaction Complete Wash Wash with Hexane Workup->Wash Crystallize Crystallize from Chloroform Wash->Crystallize Product This compound Crystallize->Product

Caption: Workflow for the synthesis of this compound.

References

2-Bromo-5-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-hydroxybenzaldehyde (B121625) is a highly versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring a reactive aldehyde, a phenolic hydroxyl group, and a bromine atom, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an invaluable starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, biologically active compounds, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound serves as a crucial precursor in numerous synthetic pathways, including:

  • Synthesis of Schiff Bases: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases, which are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse aryl, alkynyl, and vinyl substituents.

  • Horner-Wadsworth-Emmons Reaction: The aldehyde group is a key electrophile in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of stilbene (B7821643) derivatives, a class of compounds with interesting photophysical and biological properties.

  • Synthesis of Heterocycles: This building block is instrumental in the construction of various heterocyclic scaffolds, such as benzofurans, which are prevalent in many natural products and pharmaceuticals.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of important pharmaceutical agents, including the phosphodiesterase-4 (PDE4) inhibitor Crisaborole, used for the treatment of atopic dermatitis, and as a precursor for inhibitors of the anti-apoptotic protein Bcl-XL, a target in cancer therapy[1][2].

Experimental Protocols

Synthesis of Schiff Bases

Schiff bases derived from this compound have demonstrated significant potential as antimicrobial and anticancer agents. The imine linkage is crucial for their biological activity.

Protocol: Synthesis of 2-bromo-4-[(E)-(phenylimino)methyl]phenol

This protocol details the synthesis of a Schiff base from this compound and aniline (B41778).

Reaction Scheme:

G A This compound C 2-bromo-4-[(E)-(phenylimino)methyl]phenol A->C Ethanol (B145695), reflux, 3h B Aniline B->C

Figure 1: Synthesis of a Schiff base from this compound.

Materials:

  • This compound (0.01 mol)

  • Aniline (0.01 mol)

  • Super dry ethanol (50 ml)

Procedure:

  • A mixture of this compound (0.01 mol) and aniline (0.01 mol) is refluxed in 50 ml of super dry ethanol for approximately 3 hours[3].

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol and dried[3].

Quantitative Data:

ProductYield (%)Melting Point (°C)
2-bromo-4-[(E)-(phenylimino)methyl]phenol>90 (representative)Not specified

Characterization Data (Representative):

  • IR (cm⁻¹): 1620-1630 (C=N stretching)

  • ¹H NMR (CDCl₃, δ ppm): 8.5 (s, 1H, -CH=N-), 6.8-7.8 (m, aromatic protons), 5.0 (s, 1H, -OH)

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:

G A This compound C 5-hydroxy-[1,1'-biphenyl]-2-carbaldehyde A->C Pd catalyst, Base, Solvent, Heat B Phenylboronic acid B->C

Figure 2: Suzuki-Miyaura coupling of this compound.

Materials:

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol)[4].

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add toluene (5 mL) and water (0.5 mL)[4].

  • Stir the reaction mixture vigorously at 100 °C for 12 hours[4].

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel[4].

Quantitative Data (Representative):

ProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-hydroxy-[1,1'-biphenyl]-2-carbaldehydePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012>80
Horner-Wadsworth-Emmons Reaction

The aldehyde group of this compound is an excellent substrate for the Horner-Wadsworth-Emmons reaction to produce stilbene derivatives, which often exhibit E-stereoselectivity[5][6].

Protocol: Synthesis of (E)-2-Bromo-5-hydroxystilbene

This protocol provides a general method for the olefination of an aldehyde using a phosphonate (B1237965) ylide.

Reaction Scheme:

G A This compound C (E)-2-Bromo-5-hydroxystilbene A->C Base, Solvent B Diethyl benzylphosphonate B->C

Figure 3: Horner-Wadsworth-Emmons reaction for stilbene synthesis.

Materials:

  • This compound (1.0 equiv)

  • Diethyl benzylphosphonate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 mmol) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl benzylphosphonate (1.1 mmol) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

ProductBaseSolventYield (%)Stereoselectivity (E:Z)
(E)-2-Bromo-5-hydroxystilbeneNaHTHF>85>95:5
Synthesis of Benzofuran (B130515) Derivatives

This compound can be utilized in the synthesis of benzofurans, a common scaffold in biologically active molecules.

Protocol: Synthesis of a 5-Hydroxybenzofuran Derivative

This protocol describes a general approach to benzofuran synthesis from a phenol (B47542) and an α-halo ketone followed by cyclization.

Reaction Scheme:

G A This compound C Intermediate Ether A->C K₂CO₃, Acetone, reflux B Phenacyl bromide B->C D 5-Hydroxy-2-phenylbenzofuran C->D Base or Acid catalyst

Figure 4: Synthetic route to a 5-hydroxybenzofuran derivative.

Materials:

  • This compound (1.0 equiv)

  • Phenacyl bromide (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone

Procedure:

  • To a solution of this compound (1.0 mmol) in acetone, add potassium carbonate (2.0 mmol) and phenacyl bromide (1.0 mmol)[7].

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The resulting crude intermediate ether can be cyclized to the benzofuran under either basic or acidic conditions. For example, heating with a strong base like sodium hydroxide (B78521) or a Lewis acid can effect the intramolecular cyclization.

  • Purify the final product by column chromatography.

Quantitative Data (Representative):

ProductOverall Yield (%)
5-Hydroxy-2-phenylbenzofuran60-80

Applications in Drug Discovery and Development

Intermediate in the Synthesis of Crisaborole

This compound is a key starting material for the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor. The synthesis involves the formation of an intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, through a nucleophilic aromatic substitution reaction between this compound and 4-fluorobenzonitrile[1].

Workflow for the Synthesis of a Crisaborole Intermediate:

G A This compound C Reaction in DMA with K₂CO₃ at 60-70°C A->C B 4-Fluorobenzonitrile B->C D 4-(4-bromo-3-formylphenoxy)benzonitrile C->D E Further synthetic steps D->E F Crisaborole E->F

Figure 5: Synthesis of a key intermediate for Crisaborole.

Precursor for Bcl-XL Inhibitors

This compound serves as a scaffold for the development of inhibitors of the B-cell lymphoma-extra large (Bcl-XL) protein, a key regulator of apoptosis. Overexpression of Bcl-XL is a hallmark of many cancers, making it an attractive therapeutic target[2]. The versatile functional groups of this compound allow for the construction of diverse molecular libraries to screen for potent Bcl-XL inhibitors.

Logical Relationship in Bcl-XL Inhibitor Development:

G A This compound B Chemical Modifications (e.g., coupling reactions, functional group transformations) A->B C Library of Diverse Derivatives B->C D Screening for Bcl-XL Binding Affinity (e.g., Ki values) C->D E Lead Compound Identification D->E F Optimization and Development of Bcl-XL Inhibitors E->F

References

Application Notes and Protocols for the Synthesis of Crisaborole from 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Crisaborole (B606811), a phosphodiesterase-4 (PDE4) inhibitor, utilizing 2-Bromo-5-hydroxybenzaldehyde as a key starting material. The document outlines two primary synthetic routes: a traditional five-step synthesis and an improved, more efficient three-step process. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Introduction

Crisaborole (marketed as Eucrisa) is a non-steroidal topical medication used for the treatment of atopic dermatitis.[1] Its synthesis has been approached through various routes, with early methods often involving multiple steps and moderate overall yields.[2] This document focuses on synthetic pathways commencing with this compound, a critical intermediate in several reported syntheses.[2] Process improvements have led to more streamlined and higher-yielding protocols, which are also detailed herein.[2]

Synthetic Strategies

Two primary strategies for the synthesis of Crisaborole from this compound are presented:

  • Strategy A: The Traditional Five-Step Synthesis. This route involves the protection of the aldehyde, nucleophilic aromatic substitution, deprotection, borylation, and subsequent cyclization. While effective, it is a lengthier process with a modest overall yield.

  • Strategy B: The Improved Three-Step Synthesis. This optimized route combines several transformations into a one-pot reaction, significantly reducing the number of steps and improving the overall yield.[1][2]

Data Presentation

Table 1: Comparison of Synthetic Routes
ParameterTraditional Five-Step SynthesisImproved Three-Step Synthesis
Overall Yield ~32%[2]~74%[2]
Number of Steps 53
Key Features Step-wise isolation of intermediatesOne-pot reaction for key transformations[1]
Table 2: Quantitative Data for the Improved Three-Step Synthesis
StepIntermediate/ProductReagentsSolventTemperatureTimeYieldPurity
14-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrileThis compound, 2,6-dichloro-4-fluorobenzonitrile (B1459431), K2CO3, NaBH4DMA20-30°C3-6 hours88%-
2Boronate Intermediate4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, Tri(C1-C4)alkyl borate (B1201080), (C4-C6)alkyl lithium-----
3CrisaboroleBoronate Intermediate, 3M HCl--10 hours90%>99.8%

Experimental Protocols

Strategy A: Traditional Five-Step Synthesis

This synthesis involves the following sequence of reactions:

  • Protection of the Aldehyde: The formyl group of this compound is protected as a 1,3-dioxolane.

  • Nucleophilic Aromatic Substitution: The protected intermediate is coupled with a p-cyanophenol derivative.

  • Deprotection: The protecting group is removed to regenerate the aldehyde.

  • Borylation: A boron-containing moiety is introduced.

  • Cyclization: The final ring closure to yield Crisaborole.

Step 1: Protection of this compound

  • Protocol: To a solution of this compound in toluene, add an excess of ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.[3] The mixture is heated to reflux with a Dean-Stark apparatus to remove water.[3] The reaction is monitored by TLC until completion (typically 1-24 hours).[3] After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Protocol: The protected 2-(2-bromo-5-hydroxyphenyl)-1,3-dioxolane is coupled with 4-fluorobenzonitrile (B33359) in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The reaction mixture is heated to 70-150°C and stirred for 1-24 hours.[3] After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile.

Step 3: Deprotection of the Aldehyde

  • Protocol: The resulting acetal (B89532) is hydrolyzed using an acid catalyst, such as hydrochloric acid, in a solvent mixture like acetone/water.[3] The reaction is stirred until the deprotection is complete as monitored by TLC. The product, 4-(4-bromo-3-formyl-phenoxy)-benzonitrile, is then isolated by extraction and purified.

Step 4: Borylation

  • Protocol: The aryl bromide is subjected to a lithium-halogen exchange followed by reaction with a trialkyl borate. To a solution of 4-(4-bromo-3-formyl-phenoxy)-benzonitrile in dry THF at -78°C, n-butyllithium is added dropwise. After stirring, a trialkyl borate (e.g., triisopropyl borate) is added.[4] The reaction is then quenched with an acidic aqueous solution.

Step 5: Deprotection and Cyclization

  • Protocol: The boronic acid intermediate undergoes spontaneous cyclization upon workup with aqueous acid to form Crisaborole. The crude product is then purified by crystallization or chromatography to yield Crisaborole with a purity of 99.4%.[4]

Strategy B: Improved Three-Step Synthesis

This streamlined approach enhances efficiency by combining steps.

Step 1: One-Pot Synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile

  • Protocol: this compound (30.0 g, 149 mmols) and 2,6-dichloro-4-fluorobenzonitrile (30.0 g, 158 mmols) are dissolved in DMA (130 mL).[1] Potassium carbonate (27.0 g, 195 mmols) is added, and the reaction is maintained at 20-30°C for 3-6 hours.[1] Subsequently, a solution of NaBH4 (2.0 g, 53 mmols) in water (20 mL, stabilized with 5% NaOH) is added over 20 minutes.[1] The product is isolated by filtration as a white solid (yield: 88%).[1]

Step 2: Borylation

  • Protocol: The intermediate from Step 1 is converted to a boronate ester. This involves a lithium-halogen exchange using an alkyllithium reagent (e.g., n-butyllithium) followed by reaction with a tri(C1-C4)alkyl borate.

Step 3: Deprotection and Cyclization to Crisaborole

  • Protocol: The boronate intermediate is treated with 3M HCl for 10 hours to facilitate deprotection and spontaneous cyclization to Crisaborole.[5] The final product is isolated by filtration with a yield of 90% and a purity exceeding 99.8%.[1]

Visualizations

Synthesis Workflow Diagram

Crisaborole_Synthesis cluster_0 Traditional 5-Step Synthesis cluster_1 Improved 3-Step Synthesis A This compound B Protection (Ethylene Glycol, p-TsOH) A->B Step 1 C 2-(2-Bromo-5-hydroxyphenyl)-1,3-dioxolane B->C D Nucleophilic Aromatic Substitution (4-Fluorobenzonitrile, K2CO3) C->D Step 2 E 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile D->E F Deprotection (HCl) E->F Step 3 G 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile F->G H Borylation (n-BuLi, Trialkyl borate) G->H Step 4 I Boronic Acid Intermediate H->I J Cyclization I->J Step 5 K Crisaborole J->K A2 This compound L One-pot reaction (2,6-dichloro-4-fluorobenzonitrile, K2CO3, NaBH4) A2->L Step 1 M 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile L->M N Borylation M->N Step 2 O Boronate Intermediate N->O P Deprotection & Cyclization (HCl) O->P Step 3 Q Crisaborole P->Q

Caption: Synthetic routes to Crisaborole from this compound.

References

Preparation of Novel PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent Phosphodiesterase 4 (PDE4) inhibitors, commencing from the readily available starting material, 2-Bromo-5-hydroxybenzaldehyde. The synthetic strategy focuses on the construction of a core scaffold featuring a catechol ether moiety, a common structural feature in many high-potency PDE4 inhibitors. The protocols described herein encompass a multi-step synthesis involving a Williamson ether synthesis, a Suzuki-Miyaura cross-coupling reaction, oxidation, and a final amidation step. Furthermore, this guide includes protocols for the in vitro evaluation of the synthesized compounds and presents quantitative data for known PDE4 inhibitors with similar structural motifs to aid in structure-activity relationship (SAR) studies.

Introduction: The Role of PDE4 in Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a key second messenger that regulates a wide array of cellular processes, particularly in inflammatory and immune cells.[1] By degrading cAMP, PDE4 dampens the anti-inflammatory signals mediated by this second messenger. Consequently, the inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the release of pro-inflammatory cytokines and mediators, making PDE4 a prime therapeutic target for a variety of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[2][3]

The catechol ether moiety is a well-established pharmacophore in a number of potent PDE4 inhibitors, including Roflumilast and Piclamilast.[2][4] This structural feature often plays a critical role in anchoring the inhibitor to the active site of the enzyme. The synthetic protocols detailed below leverage this compound as a versatile starting material to construct a library of novel PDE4 inhibitors incorporating this key feature.

Signaling Pathway of PDE4 and its Inhibition

The inhibition of PDE4 elevates intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of various downstream targets, leading to a reduction in the inflammatory response.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (inactive) cAMP->PKA activates AMP AMP PDE4->AMP PKA_active Protein Kinase A (active) PKA->PKA_active Inflammation Inflammatory Response PKA_active->Inflammation inhibits PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 inhibits

Diagram 1: PDE4 Signaling Pathway and Mechanism of Inhibition.

Proposed Synthetic Workflow

The synthesis of the target PDE4 inhibitors from this compound is proposed to proceed through a four-step sequence as illustrated below. This strategy allows for the systematic introduction of diverse chemical moieties at two key positions, facilitating the generation of a compound library for SAR studies.

Synthetic_Workflow Start This compound Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Intermediate3 Intermediate 3 (Carboxylic Acid) Step3->Intermediate3 Step4 Step 4: Amidation Intermediate3->Step4 FinalProduct Target PDE4 Inhibitor Step4->FinalProduct

Diagram 2: Proposed synthetic workflow for PDE4 inhibitors.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-Bromo-5-(alkoxy)benzaldehyde (Intermediate 1)

This protocol describes the etherification of the hydroxyl group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, cyclopropylmethyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-Bromo-5-(alkoxy)benzaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize 5-Aryl-2-(alkoxy)benzaldehyde (Intermediate 2)

This protocol outlines the palladium-catalyzed cross-coupling of Intermediate 1 with an arylboronic acid.

Materials:

  • 2-Bromo-5-(alkoxy)benzaldehyde (Intermediate 1)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 equivalents)

  • Toluene (B28343)/Water (10:1 mixture), degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask, combine 2-Bromo-5-(alkoxy)benzaldehyde (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Aryl-2-(alkoxy)benzaldehyde.[5]

Protocol 3: Oxidation to 5-Aryl-2-(alkoxy)benzoic Acid (Intermediate 3)

This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid.

Materials:

  • 5-Aryl-2-(alkoxy)benzaldehyde (Intermediate 2)

  • Sodium chlorite (B76162) (NaClO₂) (1.5 equivalents)

  • Sulfamic acid (1.5 equivalents)

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 5-Aryl-2-(alkoxy)benzaldehyde (1.0 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.[1]

  • To this solution, add a solution of sodium chlorite (1.5 equivalents) in water dropwise, maintaining the temperature below 20 °C.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, add water to precipitate the solid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 5-Aryl-2-(alkoxy)benzoic acid.

Protocol 4: Amidation to the Final PDE4 Inhibitor

This protocol details the final coupling of the carboxylic acid with an amine to yield the target amide.

Materials:

  • 5-Aryl-2-(alkoxy)benzoic acid (Intermediate 3)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Amine (e.g., 4-amino-3,5-dichloropyridine) (1.1 equivalents)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

  • Triethylamine (B128534) (Et₃N) or Pyridine

Procedure:

  • To a solution of 5-Aryl-2-(alkoxy)benzoic acid (1.0 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to 70-80 °C and stir for 2 hours.

  • Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous toluene and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in anhydrous toluene with a suitable base like triethylamine or pyridine.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final PDE4 inhibitor.

In Vitro Evaluation of PDE4 Inhibitory Activity

Protocol 5: PDE4 Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory potency of the synthesized compounds against the PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Stop solution (e.g., 0.1 M HCl) or heat block

  • 96-well microplate

  • Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization or luminescence-based)

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, PDE4 enzyme, and the test compound dilutions.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data of Known PDE4 Inhibitors

The following table summarizes the IC₅₀ values of some well-known PDE4 inhibitors, which can serve as benchmarks for the newly synthesized compounds.

CompoundPDE4 SubtypeIC₅₀ (nM)Reference
RoflumilastPDE40.7[6]
PiclamilastPDE4B0.041[7]
PiclamilastPDE4D0.021[7]
ApremilastPDE4140[6]
CrisaborolePDE4490[3]
LASSBio-1632PDE4A500[7]
LASSBio-1632PDE4D700[7]

Conclusion

The synthetic and analytical protocols provided in this document offer a comprehensive guide for the preparation and evaluation of novel PDE4 inhibitors starting from this compound. The proposed synthetic route is versatile and allows for the creation of a diverse library of compounds for SAR studies. By following these detailed procedures, researchers in the field of drug discovery and medicinal chemistry can efficiently synthesize and assess new chemical entities with the potential to become next-generation treatments for a range of inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of Bcl-XL Inhibitors from 2-Bromo-5-hydroxybenzaldehyde in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of B-cell lymphoma-extra large (Bcl-XL) inhibitors, utilizing 2-Bromo-5-hydroxybenzaldehyde as a key starting material. The Bcl-2 protein family, and specifically Bcl-XL, are critical regulators of the intrinsic apoptotic pathway and represent significant targets in cancer therapy. Overexpression of Bcl-XL is a known mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to treatment. The development of small molecule inhibitors that can block the anti-apoptotic function of Bcl-XL is a promising strategy in oncology.

This compound serves as a versatile scaffold for the synthesis of various Bcl-XL inhibitors due to its reactive functional groups that allow for diverse chemical modifications. This document outlines a representative synthetic protocol, summarizes key quantitative data for a known inhibitor derived from a similar scaffold, and provides diagrams of the relevant biological pathway and experimental workflow.

Data Presentation

The following table summarizes the binding affinity of a biaryl acid derivative, a class of compounds that can be synthesized from precursors like this compound, against the Bcl-XL protein. This data is crucial for evaluating the potency of synthesized inhibitors.

Compound ClassTarget ProteinBinding Affinity (Kᵢ)
Biaryl acid derivativeBcl-XL36 ± 2 nM[1]

Bcl-XL Signaling Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Under normal conditions, pro-survival proteins like Bcl-XL sequester pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). In response to cellular stress (e.g., DNA damage), BH3-only proteins are activated and bind to Bcl-XL, releasing Bak and Bax. This leads to the formation of pores in the mitochondrial membrane, the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis. Bcl-XL inhibitors mimic the action of BH3-only proteins, thereby promoting cancer cell death.

Bcl_XL_Pathway Bcl-XL Signaling Pathway in Apoptosis Stress Cellular Stress (e.g., DNA Damage) BH3_only BH3-only proteins (e.g., Bad, Bid, Puma) Stress->BH3_only activates Bcl_XL Bcl-XL BH3_only->Bcl_XL inhibits Bak_Bax Bak / Bax Bcl_XL->Bak_Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Bax->MOMP induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Inhibitor Bcl-XL Inhibitor (from 2-Bromo-5- hydroxybenzaldehyde) Inhibitor->Bcl_XL inhibits

Caption: Bcl-XL signaling pathway and the mechanism of its inhibition.

Experimental Workflow

The development of novel Bcl-XL inhibitors from this compound follows a structured workflow, from chemical synthesis to biological evaluation. This process involves the synthesis of a library of compounds, followed by screening for their ability to bind to Bcl-XL and induce apoptosis in cancer cell lines.

Experimental_Workflow Experimental Workflow for Bcl-XL Inhibitor Development Start Start: 2-Bromo-5- hydroxybenzaldehyde Synthesis Chemical Synthesis of Inhibitor Library Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Screening: Binding Affinity Assay (e.g., Fluorescence Polarization) Purification->Screening Hit_ID Hit Identification (Potent Binders) Screening->Hit_ID Cell_Assay Cell-based Assays: Cytotoxicity (IC50) Apoptosis Induction Hit_ID->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate SAR->End Lead_Opt->Synthesis Iterative Refinement

Caption: General workflow for the synthesis and evaluation of Bcl-XL inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and a representative synthesis of a biaryl acid derivative, a class of potent Bcl-XL inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 3-hydroxybenzaldehyde (B18108).

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane (DCM)

  • Bromine

  • n-heptane

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Ice bath

Procedure:

  • Suspend 3-hydroxybenzaldehyde in DCM in the round-bottom flask.

  • Heat the mixture to 35-40 °C with stirring until all the solid dissolves.

  • Slowly add bromine dropwise via the dropping funnel, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture overnight at 35 °C.

  • Cool the mixture to -5 to 0 °C using an ice bath and continue stirring for 1 hour to allow for precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold 1:1 mixture of n-heptane and DCM.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: Representative Synthesis of a Biaryl Acid Bcl-XL Inhibitor

This protocol is a representative example of how this compound can be utilized in a multi-step synthesis to generate a potent Bcl-XL inhibitor. This specific protocol is based on the synthesis of biaryl acid derivatives, which have shown high affinity for Bcl-XL. The initial step would involve a Suzuki coupling reaction.

Materials:

  • This compound (or a protected derivative)

  • A suitable boronic acid partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, Water)

  • Subsequent reagents for further functional group transformations

  • Standard organic synthesis glassware and purification equipment (e.g., column chromatography)

Procedure (Illustrative First Step - Suzuki Coupling):

  • In a round-bottom flask, dissolve this compound (or its protected form) and the boronic acid in the solvent mixture.

  • Add the base and palladium catalyst to the reaction mixture.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) for the required reaction time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the biaryl intermediate.

Subsequent Steps: The resulting biaryl compound would then undergo further chemical modifications, such as deprotection, oxidation of the aldehyde to a carboxylic acid, and amide coupling reactions, to yield the final biaryl acid Bcl-XL inhibitor. Each of these subsequent steps would require its own detailed protocol.

Note: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may need to be optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-hydroxybenzaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-hydroxy-2-arylbenzaldehydes, which are valuable intermediates in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. A key advantage of the Suzuki coupling is its tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules.

For a substrate like this compound, the presence of both a hydroxyl and an aldehyde group requires careful consideration of reaction conditions to avoid side reactions and the need for protecting groups, which can add steps and reduce overall efficiency. The protocols outlined below are designed for the direct coupling of unprotected this compound.

Data Presentation

The following table summarizes typical yields obtained from the Suzuki coupling of a closely related substrate, 5-bromosalicylaldehyde, with various arylboronic acids. These results are representative of the expected outcomes for the coupling of this compound under optimized conditions.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98
34-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF9012~90
43-Thienylboronic acid[Pd(dppf)Cl₂]K₂CO₃DME802~85
54-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10014~92

Note: Yields are based on literature for analogous substrates and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add the degassed toluene and water to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-hydroxy-2-arylbenzaldehyde.

Protocol 2: Procedure using [Pd(dppf)Cl₂]

This protocol is often effective for a broad range of substrates, including heteroarylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (10 mL, anhydrous and degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous and degassed DME via syringe.

  • Heat the mixture to 80 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify the product by flash chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C D Transmetalation (R2-B(OR)2) C->D Base E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A R1-R2

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A general workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including benzofurans and coumarins, using 2-Bromo-5-hydroxybenzaldehyde as a key starting material. This readily available substituted salicylaldehyde (B1680747) is a versatile building block for the creation of diverse molecular scaffolds of interest in medicinal chemistry and materials science.[1][2] The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory-scale preparation of these important heterocyclic systems.

Synthesis of Substituted Benzofurans via Rap-Stoermer Reaction

Benzofurans are a prominent class of oxygen-containing heterocycles found in many natural products and pharmacologically active compounds. The Rap-Stoermer reaction provides a direct route to 2-acylbenzofurans from 2-hydroxybenzaldehydes and α-halo ketones.[3] This protocol details the synthesis of 2-acetyl-7-bromo-5-hydroxybenzofuran.

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
This compound201.021.0 g1.0
Chloroacetone (B47974)92.530.55 g (0.46 mL)1.2
Anhydrous Potassium Carbonate (K₂CO₃)138.211.37 g2.0
Butan-2-one (MEK)72.1130 mL-
Ethyl acetate (B1210297)88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.97 mmol), chloroacetone (0.55 g, 5.97 mmol), and anhydrous potassium carbonate (1.37 g, 9.95 mmol).

  • Add butan-2-one (30 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acetyl-7-bromo-5-hydroxybenzofuran.

Expected Results:
ProductStructureYield (%)Physical State
2-acetyl-7-bromo-5-hydroxybenzofuranC₁₀H₇BrO₃~60-75%Yellowish solid

Yields are estimated based on similar reactions and may vary.

Workflow Diagram:

Benzofuran_Synthesis start Start: this compound, Chloroacetone, K₂CO₃ in Butan-2-one reflux Reflux (12-18h) start->reflux workup Solvent removal & Aqueous Workup reflux->workup purification Column Chromatography workup->purification product Product: 2-acetyl-7-bromo- 5-hydroxybenzofuran purification->product

Caption: Workflow for the synthesis of 2-acetyl-7-bromo-5-hydroxybenzofuran.

Synthesis of Substituted Coumarins via Pechmann Condensation

Coumarins (1-benzopyran-2-ones) are a major class of phenolic compounds with a wide range of biological activities. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. This protocol describes a plausible route to 6-bromo-7-hydroxy-4-methylcoumarin.

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
This compound*201.02--
4-Bromoresorcinol (B146125)**189.001.0 g1.0
Ethyl acetoacetate (B1235776)130.140.76 g (0.75 mL)1.1
Concentrated Sulfuric Acid (H₂SO₄)98.0810 mLCatalyst
Ethanol (B145695)46.07As needed-
Ice-water-As needed-

*Note: Direct Pechmann condensation on this compound is not the standard procedure. A more analogous starting material for this specific coumarin (B35378) is 4-bromoresorcinol. **4-Bromoresorcinol is used here as the direct phenolic precursor for the target coumarin, as the Pechmann reaction typically proceeds with phenols, not phenolic aldehydes.

Procedure:

  • Cool concentrated sulfuric acid (10 mL) in an ice bath in a beaker.

  • To the cold sulfuric acid, slowly add a mixture of 4-bromoresorcinol (1.0 g, 5.29 mmol) and ethyl acetoacetate (0.76 g, 5.82 mmol) with stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 100 g) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-7-hydroxy-4-methylcoumarin.[4]

Expected Results:
ProductStructureYield (%)Physical State
6-bromo-7-hydroxy-4-methylcoumarinC₁₀H₇BrO₃~70-85%White to off-white solid

Yields are estimated based on similar reactions and may vary.

Reaction Diagram:

Coumarin_Synthesis reactants 4-Bromoresorcinol + Ethyl Acetoacetate catalyst Conc. H₂SO₄ (catalyst) 0-10 °C to RT reactants->catalyst intermediate Cyclization & Dehydration (Pechmann Condensation) catalyst->intermediate product Product: 6-bromo-7-hydroxy- 4-methylcoumarin intermediate->product

Caption: Reaction scheme for the Pechmann condensation to form a substituted coumarin.

Proposed Multi-Step Synthesis of Quinolines

The Friedländer annulation is a common method for quinoline (B57606) synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a quinoline derivative from this compound, a multi-step sequence is required to first introduce a nitro group and then reduce it to the necessary amine functionality.

Proposed Synthetic Pathway:

A plausible synthetic route would involve:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound. The position of nitration will be directed by the existing substituents.

  • Reduction: Reduction of the nitro group to an amine to form a substituted 2-aminobenzaldehyde (B1207257).

  • Friedländer Annulation: Cyclocondensation of the resulting 2-aminobenzaldehyde with a suitable active methylene (B1212753) compound (e.g., diethyl malonate, ethyl acetoacetate) to form the corresponding quinoline.

Logical Relationship Diagram:

Quinoline_Synthesis_Pathway start Start: this compound nitration Step 1: Nitration (e.g., HNO₃, H₂SO₄) start->nitration nitro_intermediate Nitro-substituted This compound nitration->nitro_intermediate reduction Step 2: Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) nitro_intermediate->reduction amino_intermediate Amino-substituted This compound reduction->amino_intermediate cyclization Step 3: Friedländer Annulation (with active methylene compound) amino_intermediate->cyclization product Substituted Quinoline Product cyclization->product

Caption: Proposed multi-step pathway for the synthesis of quinolines.

Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Reaction conditions may require optimization. All procedures should be carried out with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-5-hydroxybenzaldehyde (B121625) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary synthetic routes for preparing this compound:

  • Direct Bromination of 3-hydroxybenzaldehyde (B18108): This method involves the electrophilic substitution of a bromine atom onto the aromatic ring of 3-hydroxybenzaldehyde. It is a common approach due to the availability of the starting material.

  • Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466): This route involves the cleavage of the methyl ether in 2-Bromo-5-methoxybenzaldehyde to yield the desired hydroxyl group. This method can offer higher yields and regioselectivity.[1]

Q2: I am getting a low yield in the direct bromination of 3-hydroxybenzaldehyde. What are the possible causes and solutions?

A2: Low yields in this reaction are often attributed to several factors:

  • Suboptimal Temperature Control: The reaction temperature significantly influences the outcome. One successful protocol maintains the temperature between 35-38°C during the addition of bromine.[2] Another approach suggests keeping the temperature below 10°C during bromine addition, followed by a period at a slightly elevated temperature (40-45°C).[1] Deviation from the optimal temperature range can lead to the formation of undesired isomers and di-brominated byproducts.

  • Formation of Isomers: The hydroxyl and aldehyde groups on 3-hydroxybenzaldehyde direct the electrophilic substitution to different positions. This can lead to the formation of not only the desired this compound but also other isomers such as 2-bromo-3-hydroxybenzaldehyde (B121576) and 4-bromo-3-hydroxybenzaldehyde.[3]

  • Di-bromination: If the reaction conditions are too harsh or if an excess of bromine is used, di-bromination of the aromatic ring can occur, leading to the formation of 3,5-dibromo-4-hydroxybenzaldehyde, which reduces the yield of the mono-brominated product.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Q3: My final product after direct bromination is impure. How can I purify this compound?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and heptane, can be used. The principle relies on the differential solubility of the desired product and impurities at different temperatures.

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., petroleum ether) is effective.[2]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, a reverse-phase (RP) HPLC method can be employed. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described.[4]

Q4: What are the common issues encountered during the demethylation of 2-Bromo-5-methoxybenzaldehyde using boron tribromide (BBr₃)?

A4: While the demethylation of 2-Bromo-5-methoxybenzaldehyde with BBr₃ can provide high yields, several challenges can arise:

  • Moisture Sensitivity: Boron tribromide is highly reactive with water, leading to its decomposition and the formation of boric acid and hydrogen bromide.[5] It is crucial to perform the reaction under anhydrous conditions, using dry solvents and glassware.

  • Exothermic Reaction: The reaction of BBr₃ with the methoxy (B1213986) group is exothermic. The reagent should be added slowly at a low temperature (e.g., 0°C) to control the reaction rate and prevent side reactions.[2]

  • Work-up Procedure: Quenching the reaction with water must be done carefully and at a low temperature to manage the exothermic hydrolysis of excess BBr₃.

  • Incomplete Demethylation: If an insufficient amount of BBr₃ is used or the reaction time is too short, the demethylation may be incomplete, resulting in a mixture of the starting material and the product.

Troubleshooting Guides

Guide 1: Low Yield in Direct Bromination of 3-hydroxybenzaldehyde
Symptom Possible Cause Suggested Solution
Low yield with a mixture of products (TLC analysis) Incorrect reaction temperature leading to isomer formation. Strictly control the temperature during bromine addition. For the dichloromethane (B109758) protocol, maintain 35-38°C. For the chloroform (B151607) protocol, keep the temperature below 10°C during addition.[1][2]
Formation of di-brominated byproducts. Use a slight excess of the limiting reagent (3-hydroxybenzaldehyde) or carefully control the stoichiometry of bromine.
Suboptimal solvent. Dichloromethane and chloroform are commonly used solvents. Acetic acid has also been reported, but may lead to different isomer distributions.[3][6]
Low yield with significant starting material remaining Incomplete reaction. Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure efficient stirring.
Insufficient brominating agent. Ensure the correct stoichiometry of bromine is used.
Product loss during work-up Precipitation issues. After the reaction in dichloromethane, cooling the mixture to -5 to 0°C can help precipitate the product.[2]
Extraction inefficiencies. If an extractive work-up is used, ensure the correct pH and perform multiple extractions to maximize recovery.
Guide 2: Impure Product after Direct Bromination
Symptom Impurity Purification Method
Multiple spots on TLC close to the product spot Positional Isomers (e.g., 2-bromo-3-hydroxybenzaldehyde) Flash Column Chromatography: Use a silica gel column with a non-polar eluent system like petroleum ether or a hexane/ethyl acetate gradient.[2]
Fractional Recrystallization: This may be effective if the isomers have sufficiently different solubilities in a particular solvent system.
Higher Rf spot on TLC Di-brominated product Recrystallization: The di-brominated product is often less soluble and may crystallize out first from a suitable solvent.
Lower Rf spot on TLC Unreacted 3-hydroxybenzaldehyde Column Chromatography: Easily separated due to the polarity difference.
Base Wash: Washing the organic layer with a weak base solution can remove the more acidic starting material.
Guide 3: Issues with Demethylation of 2-Bromo-5-methoxybenzaldehyde
Symptom Possible Cause Suggested Solution
Low to no product formation Decomposition of BBr₃ due to moisture. Use anhydrous solvents (e.g., dry dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
A complex mixture of products Reaction temperature too high. Add BBr₃ slowly at 0°C and allow the reaction to warm to room temperature gradually.[2]
Difficult work-up Violent quenching of excess BBr₃. Quench the reaction by slowly adding it to ice-cold water or methanol (B129727) with vigorous stirring.
Incomplete reaction Insufficient BBr₃. Use at least one equivalent of BBr₃ per methoxy group.
Short reaction time. Allow the reaction to stir for several hours at room temperature after the addition of BBr₃.[2]

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Parameter Method 1: Direct Bromination Method 2: Demethylation
Starting Material 3-hydroxybenzaldehyde2-Bromo-5-methoxybenzaldehyde
Reagent Bromine (Br₂)Boron tribromide (BBr₃)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Temperature 35-38°C (during addition), then -5 to 0°C0°C to 25°C
Reaction Time Overnight3 hours
Yield ~63%[2]~90.9%[2]
Purification Filtration and washing, Recrystallization, Column ChromatographyExtraction and Flash Column Chromatography[2]
Key Considerations Potential for isomer and di-brominated byproduct formation.Requires strictly anhydrous conditions due to the high reactivity of BBr₃.[5]

Experimental Protocols

Protocol 1: Direct Bromination of 3-hydroxybenzaldehyde

This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40°C to completely dissolve the starting material.

  • Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Precipitation: Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour at this temperature.

  • Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature to yield this compound.

Protocol 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde

This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: In a flask under an inert atmosphere, dissolve 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to 25°C and stir for 3 hours.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench with water (10 mL).

  • Extraction: Extract the product with ethyl acetate (50 mL).

  • Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography using petroleum ether as the eluent to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis Routes for this compound cluster_0 Direct Bromination cluster_1 Demethylation 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde_1 This compound 3-hydroxybenzaldehyde->2-Bromo-5-hydroxybenzaldehyde_1 CH2Cl2, 35-38°C Isomers Isomeric Byproducts 3-hydroxybenzaldehyde->Isomers Side Reaction Br2 Br2 Br2->2-Bromo-5-hydroxybenzaldehyde_1 2-Bromo-5-methoxybenzaldehyde 2-Bromo-5-methoxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde_2 This compound 2-Bromo-5-methoxybenzaldehyde->2-Bromo-5-hydroxybenzaldehyde_2 CH2Cl2, 0-25°C BBr3 BBr3 BBr3->2-Bromo-5-hydroxybenzaldehyde_2

Caption: Overview of the two primary synthesis routes.

Troubleshooting_Workflow Troubleshooting Low Yield in Direct Bromination Start Low Yield Check_TLC Analyze Crude by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Unreacted_SM Significant Starting Material Remains Check_TLC->Unreacted_SM No Check_Temp Temperature Controlled? Multiple_Spots->Check_Temp Check_Time Sufficient Reaction Time? Unreacted_SM->Check_Time Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp No Purify Purify via Column Chromatography Check_Temp->Purify Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No End Improved Yield Check_Time->End Yes Optimize_Temp->End Increase_Time->End Purify->End Purification_Logic Purification Strategy Crude_Product Crude Product Purity_Check Purity > 95%? Crude_Product->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize No, Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No, Isomers Present Final_Product Pure Product Purity_Check->Final_Product Yes Recrystallize->Final_Product Column_Chromatography->Final_Product

References

Technical Support Center: Bromination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-hydroxybenzaldehyde (B18108).

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 3-hydroxybenzaldehyde, focusing on the formation of undesired side products and offering potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired monobrominated product - Over-bromination: Use of excess bromine can lead to the formation of di- and tri-brominated side products. - Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly influence the reaction outcome. - Competing side reactions: Formation of multiple monobrominated isomers can lower the yield of a specific desired isomer.- Stoichiometry Control: Carefully control the molar ratio of bromine to 3-hydroxybenzaldehyde. A 1:1 or slightly less than 1:1 ratio is often recommended for monobromination. - Optimize Conditions: Experiment with different solvents (e.g., acetic acid, dichloromethane (B109758), chloroform) and temperatures. Lower temperatures generally favor selectivity. - Purification: Employ chromatographic techniques (e.g., column chromatography) to separate the desired isomer from other products.
Formation of multiple monobrominated isomers (e.g., 2-bromo-5-hydroxybenzaldehyde (B121625), 2-bromo-3-hydroxybenzaldehyde, 4-bromo-3-hydroxybenzaldehyde) The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of bromination. There are conflicting reports in the literature regarding the major monobromination product under acidic conditions.[1]- Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with both polar (e.g., acetic acid) and non-polar (e.g., carbon tetrachloride) solvents. - Catalyst: The use of a Lewis acid catalyst (e.g., iron powder) can alter the product distribution.[1] - Temperature Control: Lowering the reaction temperature can increase the selectivity for a particular isomer.
Significant formation of di- and/or tri-brominated products (e.g., 3,5-dibromo-4-hydroxybenzaldehyde, 2,4,6-tribromo-3-hydroxybenzaldehyde) - Excess Bromine: Using more than one equivalent of bromine will lead to multiple substitutions on the activated aromatic ring. - Activating Effect of the Hydroxyl Group: The strongly activating nature of the -OH group makes the ring susceptible to further bromination.- Precise Stoichiometry: Use a precise molar equivalent of bromine for the desired level of bromination (e.g., two equivalents for dibromination). - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction once the desired product is formed to prevent further bromination.
No reaction or very slow reaction rate - Deactivated Substrate: The aldehyde group is deactivating, which can slow down the electrophilic substitution. - Low Temperature: While beneficial for selectivity, very low temperatures can significantly reduce the reaction rate. - Inactive Bromine: The bromine reagent may have degraded.- Catalyst: The addition of a Lewis acid catalyst like iron powder can enhance the electrophilicity of bromine and increase the reaction rate. - Temperature Adjustment: Gradually increase the temperature while monitoring the reaction for the formation of side products. - Fresh Reagents: Use freshly opened or properly stored bromine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the monobromination of 3-hydroxybenzaldehyde?

A1: The most commonly reported monobrominated side products are this compound and 2-bromo-3-hydroxybenzaldehyde.[1] The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) has also been reported, although some studies did not detect it under their specific acidic reaction conditions.[1] The relative amounts of these isomers are highly dependent on the reaction conditions.

Q2: How can I favor the formation of a specific monobrominated isomer?

A2: Controlling the regioselectivity of the bromination of 3-hydroxybenzaldehyde is challenging due to the competing directing effects of the hydroxyl and aldehyde groups. However, you can influence the outcome by:

  • Solvent Choice: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the product ratio.

  • Temperature: Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity.

  • Catalyst: The use and type of Lewis acid catalyst can alter the electrophilicity of the bromine and potentially favor one substitution pattern over another.

Systematic experimentation with these parameters is often necessary to optimize the yield of the desired isomer.

Q3: I am observing significant amounts of dibrominated products even with one equivalent of bromine. What can I do?

A3: The high activation of the benzene (B151609) ring by the hydroxyl group can lead to over-bromination. To minimize this:

  • Slow Addition: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of bromine at any given time.

  • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second bromination.

  • Use a milder brominating agent: Consider using N-bromosuccinimide (NBS) as an alternative to elemental bromine, as it can sometimes offer better selectivity for monobromination.

Q4: What is the mechanism for the formation of the different brominated isomers?

A4: The bromination of 3-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group that directs the incoming electrophile (Br+) to the ortho (positions 2 and 4) and para (position 6) positions. The aldehyde group is a deactivating group that directs to the meta (position 5) position relative to itself.

The formation of the different isomers is a result of the competition between these directing effects and steric hindrance:

  • 2- and 6-substitution: These positions are activated by the hydroxyl group (ortho and para, respectively).

  • 4-substitution: This position is also activated by the hydroxyl group (ortho).

  • 5-substitution: This position is meta to the deactivating aldehyde group.

The final product distribution is a complex interplay of these electronic factors and the steric bulk of the substituents.

Quantitative Data

The following tables summarize available quantitative data on the yields of various bromination products of 3-hydroxybenzaldehyde under specific experimental conditions.

Table 1: Synthesis of 2-bromo-3-hydroxybenzaldehyde

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-hydroxybenzaldehydeBromine, Iron powder, Sodium acetate (B1210297)Acetic acidRoom Temperature44ChemicalBook

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-hydroxybenzaldehydeBromineDichloromethane35-3863[2]

Table 3: Synthesis of 4-bromo-3-hydroxybenzaldehyde and a Dibromo Side Product

Starting MaterialReagentsSolventTemperature (°C)ProductYield (%)Reference
p-HydroxybenzaldehydeBromineChloroform0-10, then 40-453-bromo-4-hydroxybenzaldehyde81[3]
3,5-dibromo-4-hydroxybenzaldehyde0.36[3]
p-HydroxybenzaldehydeBromineChloroform<10, then 40-453-bromo-4-hydroxybenzaldehyde82.6[3]
3,5-dibromo-4-hydroxybenzaldehyde8.6[3]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-3-hydroxybenzaldehyde

  • Reagents: 3-hydroxybenzaldehyde (4.88 g, 40.0 mmol), sodium acetate (6.56 g, 80.0 mmol), iron powder (167 mg, 3.00 mmol), bromine (7.35 g, 46.0 mmol), acetic acid (44 mL), ethyl acetate, saturated aqueous Na2S2O3 solution, brine, Na2SO4.

  • Procedure:

    • To a stirred suspension of 3-hydroxybenzaldehyde, sodium acetate, and iron powder in acetic acid (36 mL), add a solution of bromine in acetic acid (8 mL) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Filter the reaction mixture through Celite® using ethyl acetate.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous Na2S2O3 solution and brine.

    • Dry the organic layer over Na2SO4 and concentrate in vacuo.

    • Purify the crude product by silica (B1680970) gel chromatography to afford 2-bromo-3-hydroxybenzaldehyde.

Protocol 2: Synthesis of this compound

  • Reagents: 3-hydroxybenzaldehyde (120 g, 0.98 mol), bromine (52 mL, 1.0 mol), dichloromethane (2400 mL), n-heptane.

  • Procedure:

    • Suspend 3-hydroxybenzaldehyde in dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.

    • Heat the mixture to 35-40 °C to completely dissolve the starting material.

    • Slowly add bromine dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.

    • After the addition is complete, stir the reaction mixture at 35 °C overnight.

    • Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for 1 hour at this temperature.

    • Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL).

    • Dry the resulting solid under vacuum at room temperature to yield this compound.[2]

Visualizations

Bromination_Pathway cluster_products Potential Monobrominated Products cluster_overbromination Over-bromination Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde This compound This compound 3-Hydroxybenzaldehyde->this compound ortho to -OH, para to -CHO 2-bromo-3-hydroxybenzaldehyde 2-bromo-3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->2-bromo-3-hydroxybenzaldehyde ortho to -OH 4-bromo-3-hydroxybenzaldehyde 4-bromo-3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->4-bromo-3-hydroxybenzaldehyde ortho to -OH Br2 Br₂ Dibrominated Products Dibrominated Products Tribrominated Products Tribrominated Products Dibrominated Products->Tribrominated Products + Br₂ Monobrominated Products->Dibrominated Products + Br₂

Caption: Reaction pathways in the bromination of 3-hydroxybenzaldehyde.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions start Start: Bromination of 3-Hydroxybenzaldehyde issue Identify Issue: - Low Yield - Multiple Isomers - Over-bromination start->issue stoichiometry Adjust Bromine Stoichiometry issue->stoichiometry Over-bromination conditions Modify Reaction Conditions (Solvent, Temperature) issue->conditions Low Selectivity catalyst Introduce/Change Catalyst issue->catalyst Slow Reaction purification Optimize Purification (e.g., Chromatography) issue->purification Impure Product result Desired Product (Improved Yield/Selectivity) stoichiometry->result conditions->result catalyst->result purification->result

Caption: A workflow for troubleshooting common issues in the bromination of 3-hydroxybenzaldehyde.

References

Regioselectivity control in the synthesis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Direct Bromination

Question: We are performing a direct bromination of 3-hydroxybenzaldehyde (B18108) and observing a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low yields in the direct bromination of 3-hydroxybenzaldehyde are a common issue primarily due to a lack of regioselectivity and suboptimal reaction conditions. Here are the key factors to investigate:

  • Formation of Isomeric Side Products: The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the aldehyde (-CHO) group is a deactivating, meta-director. This can lead to the formation of the undesired 2-bromo-3-hydroxybenzaldehyde (B121576) isomer.[1] In some cases, contrary to some literature, 4-bromo-3-hydroxybenzaldehyde (B1283328) is not detected.[1]

    • Solution: Precise control of reaction temperature is critical. Maintaining the temperature between 35-38°C during the addition of bromine can favor the formation of the desired isomer.[2][3]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in both the reaction rate and selectivity.

    • Solution: The reaction should be initiated by heating the mixture to 35-40°C to ensure the complete dissolution of 3-hydroxybenzaldehyde.[2][3] During the dropwise addition of bromine, the temperature should be carefully maintained between 35-38°C.[2][3] After the addition, stirring overnight at 35°C is recommended.[2][3]

  • Inefficient Precipitation and Isolation: The product is isolated by precipitation, and losses can occur during this step.

    • Solution: After the reaction is complete, the mixture should be slowly cooled to -5 to 0°C over 2 hours and stirred for an additional hour at this temperature to maximize precipitation.[2][3] Washing the filtered solid with a cold 1:1 mixture of n-heptane and dichloromethane (B109758) helps to remove impurities without dissolving a significant amount of the product.[2][3]

Issue 2: Difficulty in Removing the Methoxy (B1213986) Group in the Demethylation Route

Question: We are synthesizing this compound via the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466), but the reaction is incomplete. How can we improve the efficiency of the demethylation step?

Answer:

Incomplete demethylation can be addressed by optimizing the reaction conditions and the choice of reagent. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.[2]

  • Insufficient Reagent: An inadequate amount of BBr₃ will lead to an incomplete reaction.

    • Solution: Use at least one equivalent of BBr₃ relative to the 2-bromo-5-methoxybenzaldehyde. The provided protocol uses a 2M solution of BBr₃ in dichloromethane (DCM).[2]

  • Suboptimal Temperature and Reaction Time: The reaction kinetics are temperature-dependent.

    • Solution: The addition of BBr₃ should be performed at 0°C. The reaction should then be allowed to warm to 25°C and stirred for 3 hours to ensure completion.[2]

  • Improper Quenching and Extraction: The workup procedure is critical for isolating the final product.

    • Solution: The reaction should be carefully quenched with water at 0°C. Extraction with a suitable organic solvent like ethyl acetate (B1210297) is necessary to isolate the product. The organic layer should be thoroughly washed with water and brine to remove any remaining impurities before drying and concentration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Direct Bromination of 3-hydroxybenzaldehyde: This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine.[4] While direct, controlling regioselectivity to favor the desired 2-bromo-5-hydroxy isomer over other isomers is a key challenge.[1][4]

  • Protection-Bromination-Deprotection Strategy: This route involves protecting the hydroxyl group of 3-hydroxybenzaldehyde, often as a methoxy ether, to form 3-methoxybenzaldehyde.[4] Bromination of this intermediate proceeds with high regioselectivity to yield 2-bromo-5-methoxybenzaldehyde.[4] The final step is the demethylation of the methoxy group to afford the desired this compound.[2][4]

Q2: How can I control regioselectivity during the direct bromination of 3-hydroxybenzaldehyde?

A2: Controlling regioselectivity is crucial for maximizing the yield of this compound. The directing effects of the hydroxyl (ortho-, para-directing) and aldehyde (meta-directing) groups are competing.[4] Careful control of reaction conditions, particularly temperature, is the primary method for influencing the regioselectivity of the bromination.[2][3]

Q3: What are the common side products in the synthesis of this compound?

A3: In the direct bromination of 3-hydroxybenzaldehyde, the main side product is the isomeric 2-bromo-3-hydroxybenzaldehyde.[1] The formation of dibrominated or other positional isomers is also possible if the reaction conditions are not well-controlled.

Q4: What purification methods are recommended for this compound?

A4: The purification method depends on the synthetic route and the impurities present.

  • For the direct bromination route, the product can often be purified by precipitation and washing . Cooling the reaction mixture to -5 to 0°C induces precipitation, and the collected solid can be washed with a cold solvent mixture like n-heptane/dichloromethane to remove soluble impurities.[2][3]

  • For the demethylation route, flash column chromatography is a common purification method.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureDirect Bromination of 3-hydroxybenzaldehydeDemethylation of 2-bromo-5-methoxybenzaldehyde
Starting Material 3-hydroxybenzaldehyde2-bromo-5-methoxybenzaldehyde
Key Reagent Bromine (Br₂)Boron tribromide (BBr₃)
Reported Yield ~63%[2][3]~91%[2]
Key Challenge Controlling regioselectivityHandling of moisture-sensitive reagent (BBr₃)
Purification Method Precipitation and washingFlash column chromatography

Experimental Protocols

Protocol 1: Direct Bromination of 3-hydroxybenzaldehyde [2][3]

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.

  • Heat the mixture to 35-40°C until the raw material is completely dissolved.

  • Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise, maintaining the reaction temperature between 35-38°C.

  • After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Slowly cool the mixture to -5 to 0°C over a period of 2 hours and continue stirring for 1 hour at this temperature.

  • Collect the precipitated solid by filtration and wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane/dichloromethane.

  • Dry the resulting solid under vacuum at room temperature.

Protocol 2: Demethylation of 2-bromo-5-methoxybenzaldehyde [2]

  • To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0°C.

  • Allow the reaction to warm to 25°C and stir for 3 hours.

  • Quench the reaction with water (10 mL) at 0°C.

  • Extract the product with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over MgSO₄ and concentrate.

  • Purify the residue by flash column chromatography (petroleum ether) to afford this compound.

Visualizations

experimental_workflow_direct_bromination cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Isolation Start 3-hydroxybenzaldehyde in Dichloromethane Dissolution Heat to 35-40°C Start->Dissolution Bromine_Addition Add Bromine (Br2) (35-38°C) Dissolution->Bromine_Addition Stirring Stir overnight (35°C) Bromine_Addition->Stirring Cooling Cool to -5 to 0°C Stirring->Cooling Precipitation Stir for 1h Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Product This compound Drying->Product

Caption: Experimental workflow for the direct bromination of 3-hydroxybenzaldehyde.

regioselectivity_control Start 3-hydroxybenzaldehyde Bromination Bromination (Br2) Start->Bromination Control Regioselectivity Control (e.g., Temperature) Bromination->Control Desired_Product This compound (Desired Product) Side_Product 2-bromo-3-hydroxybenzaldehyde (Side Product) Control->Desired_Product Favored Control->Side_Product Minimized

Caption: Logical relationship for controlling regioselectivity in direct bromination.

References

Technical Support Center: Purification of 2-Bromo-5-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-hydroxybenzaldehyde via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound will not fully dissolve in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or selecting a solvent in which the compound has low solubility even at elevated temperatures.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot recrystallization solvent in small increments until the solid completely dissolves. Be mindful that using a large excess of solvent can lead to poor recovery yields.

  • Solution 2: Re-evaluate Your Solvent Choice. this compound is reported to be soluble in chloroform, dichloromethane (B109758), and ethyl acetate (B1210297).[1] If you are using a less effective solvent, consider switching to one of these options. For compounds with similar structures, solvents like ethanol (B145695) or mixtures such as ethyl acetate/heptane have also been used successfully.

Q2: After cooling, no crystals have formed in my solution. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue, often due to oversaturation or the use of too much solvent.

  • Solution 1: Induce Crystallization.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.

  • Solution 2: Reduce Solvent Volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Solution 3: Insufficient Cooling. Ensure the solution has been cooled for a sufficient amount of time. Using an ice bath can help to maximize crystal formation.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow the solution to cool more slowly.

  • Solution 2: Slow Down the Cooling Process. Insulate the flask to encourage gradual cooling. This allows more time for an ordered crystal lattice to form.

  • Solution 3: Consider a Different Solvent System. The current solvent may not be optimal. Experiment with a different solvent or a two-solvent system.

Q4: The recovery yield of my purified this compound is very low. What are the likely causes?

A4: Low yield is a frequent problem in recrystallization and can stem from several factors.

  • Cause 1: Excessive Solvent. Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

  • Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

  • Cause 4: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent even at low temperatures.

Q5: My purified crystals are discolored. How can I remove colored impurities?

A5: Discoloration is usually due to the presence of persistent, often colored, impurities.

  • Solution: Activated Charcoal Treatment. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize your product.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₅BrO₂[1]
Molecular Weight201.02 g/mol
Melting Point130-135 °C
AppearanceWhite to gray to brown powder/crystal[2]
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on methods used for similar compounds and may require optimization for your specific sample and purity requirements.

1. Solvent Selection:

  • Based on available data, dichloromethane is a suitable starting point for single-solvent recrystallization.[3]

  • Alternatively, a two-solvent system of ethyl acetate (as the solvent) and n-heptane (as the anti-solvent) can be employed.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., dichloromethane) while stirring until the solid is completely dissolved. If using a two-solvent system, dissolve the compound in a minimal amount of the hot "good" solvent (ethyl acetate).

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration apparatus to prevent premature crystallization.

4. Crystallization:

  • Single-Solvent Method: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Two-Solvent Method: To the hot solution in the "good" solvent, add the "anti-solvent" (n-heptane) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

5. Crystal Collection and Washing:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.

Diagrams

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oiled Out cool->oiling_out collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No low_yield Low Yield collect->low_yield discolored Crystals Discolored collect->discolored troubleshoot_no_crystals Induce Crystallization (Seed/Scratch) or Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Reheat, Add More Solvent, and Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_yield Review Solvent Volume and Washing Technique low_yield->troubleshoot_yield troubleshoot_color Treat with Activated Charcoal During Dissolution discolored->troubleshoot_color troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol start Start dissolve 1. Dissolve Crude Compound in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Solution Slowly (Room Temp then Ice Bath) hot_filter_q->cool No hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Minimal Ice-Cold Solvent collect->wash dry 6. Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Column chromatography conditions for purifying 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 2-Bromo-5-hydroxybenzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.

Recommended Experimental Protocol

Purification of this compound is typically achieved via normal-phase flash column chromatography. The following protocol provides a robust starting point for obtaining a high-purity product.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Before performing the column, determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (B109758) or ethyl acetate.[1]

  • Spot the solution on a silica (B1680970) gel TLC plate.

  • Develop the plate in various solvent systems, starting with low polarity mixtures and gradually increasing. A common starting point is an ethyl acetate/hexane system (e.g., 5%, 10%, 20% ethyl acetate).[1]

  • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35, with good separation from impurities.

2. Column Preparation (Slurry Method):

  • Select a glass column of appropriate size for the amount of crude material.

  • Secure the column vertically and add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer of sand (approx. 0.5 cm).[1]

  • In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase determined by TLC.[1]

  • Pour the slurry into the column, taking care not to disturb the sand layer. Open the stopcock to allow the solvent to drain while continuously adding the slurry until the desired packed height is reached.

  • Crucially, never let the solvent level fall below the top of the silica bed. [1]

  • Once packed, add another thin layer of sand on top of the silica gel to prevent disruption during sample and eluent addition.[1]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[1]

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the low-polarity solvent system identified during TLC analysis.

  • Collect fractions in an organized manner (e.g., in test tubes or vials).

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the fractions identified as containing the pure this compound.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.[1]

Summary of Recommended Conditions

The following table summarizes the recommended starting conditions for the purification. These may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography of moderately polar organic compounds.[1]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (or Heptane)Start with 5-10% Ethyl Acetate in Hexane and gradually increase polarity. The optimal ratio should provide an Rf of ~0.3 for the product on TLC.[1][2]
Loading Method Dry LoadingMinimizes band broadening and often leads to better separation compared to wet loading, especially for compounds with limited solubility in the initial eluent.[1]
Detection Method UV Light (254 nm)The aromatic ring of the compound allows for easy visualization on TLC plates under UV light.[3]

Troubleshooting and FAQs

This section addresses common issues encountered when purifying phenolic aldehydes like this compound.

Q1: My compound is streaking or "tailing" on the TLC plate and column. What can I do?

A: Peak tailing is a common problem when purifying phenolic compounds on standard silica gel.[4] This is often caused by unwanted interactions between the acidic phenolic hydroxyl group and residual acidic silanol (B1196071) groups on the silica surface.[4]

  • Solution 1: Modify the Mobile Phase: Add a small amount (0.5-1%) of a weak acid, such as acetic acid, to your mobile phase. This helps to suppress the deprotonation of the phenolic group, minimizing its interaction with the silica and resulting in more symmetrical spots/peaks.

  • Solution 2: Use an Alternative Solvent System: For aromatic compounds, incorporating toluene (B28343) into the mobile phase (e.g., 10% Ethyl Acetate in Toluene) can sometimes significantly improve separation and peak shape.[5]

  • Solution 3: Change the Stationary Phase: If tailing is severe, consider using neutral alumina (B75360) instead of silica gel.[5]

Q2: The separation between my product and an impurity is poor. How can I improve the resolution?

A: Poor resolution means the chosen conditions are not effective at separating the components of your mixture.

  • Solution 1: Optimize the Mobile Phase: A solvent system that gives an Rf of 0.25-0.35 for your target compound is a good starting point. If separation is still poor, try a shallower solvent gradient (i.e., increase the polarity more slowly).

  • Solution 2: Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. If an ethyl acetate/hexane system is not working, consider a dichloromethane/methanol (B129727) system, which offers different interaction properties.[5]

  • Solution 3: Improve Your Technique: Ensure the column is packed uniformly without any cracks or air bubbles. Use the dry loading method to apply the sample in the most concentrated band possible.

Q3: My compound seems stuck on the column, or my recovery is very low. What happened?

A: Low recovery can be due to the compound's instability or its very strong adsorption to the stationary phase.

  • Cause 1: Irreversible Adsorption: Phenolic compounds can sometimes bind very strongly to silica gel, making them difficult to elute.

  • Cause 2: Decomposition: The acidic nature of silica gel can cause sensitive compounds to decompose during chromatography.[6]

  • Troubleshooting Steps:

    • First, test your compound's stability by spotting it on a silica TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely.[6]

    • If the compound is stable, try flushing the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) after your normal elution to recover strongly bound material.

    • If decomposition is the issue, switch to a less acidic stationary phase like deactivated silica gel or neutral alumina.[6]

Q4: Should I use silica gel or neutral alumina as the stationary phase?

A: The choice depends on the properties of your compound and the impurities.

  • Silica Gel: This is the default and most common stationary phase. It is slightly acidic and works well for a wide range of compounds. Start with silica gel unless you have a specific reason not to.

  • Neutral Alumina: This is a good alternative for compounds that are sensitive to acid or for basic compounds. For phenolic compounds like this compound, which can exhibit tailing on silica due to acidity, neutral alumina can be an excellent choice to achieve better peak shape and recovery.[5][6]

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

G cluster_0 cluster_1 Troubleshooting Path start Start Purification prob Problem Encountered? (e.g., Poor Separation, Tailing, Low Recovery) start->prob success Purification Successful prob->success No is_tailing Is Peak Tailing or Streaking an Issue? prob->is_tailing Yes is_resolution Is Resolution Between Spots Poor? is_tailing->is_resolution No sol_tailing1 Action: Add 0.5% Acetic Acid to Eluent is_tailing->sol_tailing1 Yes is_recovery Is Recovery Low / Compound Stuck? is_resolution->is_recovery No sol_res1 Action: Use a Shallower Solvent Gradient is_resolution->sol_res1 Yes sol_rec1 Action: Test Compound Stability on TLC Plate is_recovery->sol_rec1 Yes sol_tailing1->is_resolution Still issues? sol_tailing2 Action: Switch to Neutral Alumina sol_res2 Action: Try a Different Solvent System (e.g., DCM/MeOH) sol_res1->sol_res2 Try next sol_res2->is_recovery Still issues? sol_rec1->sol_tailing2 If unstable sol_rec2 Action: Flush Column with Highly Polar Solvent (e.g., 10% MeOH in DCM) sol_rec1->sol_rec2 If stable

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Purification of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Synthesis and Initial Work-up

Potential Cause Troubleshooting Steps
Incomplete reaction: Not all of the starting material (e.g., 3-hydroxybenzaldehyde) was consumed.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. 2. Optimize reaction conditions: Ensure the reaction is stirred for the recommended duration and at the appropriate temperature.[1][2]
Product loss during extraction: The product may have some solubility in the aqueous layer, especially if the pH is high.1. Adjust pH: Ensure the aqueous layer is neutral or slightly acidic before extraction to minimize the solubility of the phenolic product. 2. Thorough extraction: Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to maximize recovery.[1]
Precipitation issues: If purifying by precipitation, the product may not have fully crystallized out of the solution.1. Optimize cooling: Cool the reaction mixture slowly to the recommended temperature to induce crystallization.[1][2] 2. Use an anti-solvent: If the product is too soluble, the addition of a non-polar solvent (anti-solvent) like heptane (B126788) can promote precipitation.

Problem 2: Product is an Oil or Gummy Solid After Solvent Removal

Potential Cause Troubleshooting Steps
Presence of unreacted starting materials: Residual starting materials can lower the melting point of the product, resulting in an oily or gummy consistency.1. Aqueous wash: Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic starting materials. Follow with a brine wash. 2. Column chromatography: If impurities persist, column chromatography is an effective method for separation.
Residual solvent: Trapped solvent can prevent the product from solidifying.1. High vacuum drying: Dry the product under a high vacuum for an extended period to remove all traces of solvent. 2. Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold heptane), and sonicate or stir vigorously to induce crystallization.

Problem 3: Product Purity is Low After Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate mobile phase: The chosen solvent system may not be effective at separating the product from its impurities.1. TLC optimization: Before running the column, identify an optimal mobile phase using TLC. A good solvent system will show clear separation between the product and impurity spots, with the product having an Rf value of ~0.3. 2. Gradient elution: Start with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.
Column overloading: Too much crude product was loaded onto the column.1. Reduce sample load: Use a larger column or reduce the amount of crude material being purified. A general rule is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight.
Compound degradation on silica gel: Phenolic compounds can sometimes degrade on acidic silica gel.1. Use deactivated silica: Prepare a slurry of silica gel in the mobile phase containing 1-2% triethylamine (B128534) to neutralize the acidic sites. 2. Alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Problem 4: Product Discolors or Degrades Over Time

Potential Cause Troubleshooting Steps
Oxidation of the aldehyde: Benzaldehyde derivatives are susceptible to oxidation to the corresponding carboxylic acid, which can cause discoloration.1. Inert atmosphere storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). 2. Low-temperature storage: Store at a low temperature (2-8°C) and protect from light.[2] 3. Repurification: If oxidation occurs, the acidic impurity can be removed by dissolving the product in an organic solvent and washing with a 5% sodium carbonate solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities depend on the synthetic route used:

  • From 3-hydroxybenzaldehyde (B18108): Unreacted 3-hydroxybenzaldehyde and the isomeric byproduct, 2-bromo-3-hydroxybenzaldehyde. Over-brominated products are also possible if the reaction is not carefully controlled.

  • From 2-bromo-5-methoxybenzaldehyde: Unreacted starting material.

  • General: The corresponding carboxylic acid (2-bromo-5-hydroxybenzoic acid) can form due to oxidation of the aldehyde.

Q2: Which purification method is better, recrystallization or column chromatography?

Both methods can be effective, and the choice depends on the nature and quantity of the impurities.

  • Recrystallization is often faster and more scalable for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the product.

  • Column chromatography is more effective for separating complex mixtures of impurities, including isomers that may have similar solubilities.[3]

Q3: What is a good solvent system for the recrystallization of this compound?

A specific, validated solvent system for this compound is not widely reported. However, based on its solubility and protocols for similar compounds, you can screen the following:

  • Single solvent: Dichloromethane (B109758) or ethanol.[4]

  • Solvent/anti-solvent system: A solution of the compound in a good solvent like ethyl acetate or dichloromethane, followed by the slow addition of a poor solvent like petroleum ether or heptane to induce crystallization.[5][6]

Q4: How can I monitor the purity of my product?

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A mobile phase of ethyl acetate/hexane can be used.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable method.[7]

  • Gas Chromatography (GC): Can also be used for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.

Q5: My purified product is a pale grey or tan solid. Is this normal?

While the pure compound is often described as a white to light brown solid, a pale grey or tan color can be common, especially after synthesis via direct bromination.[1][2] If the purity is confirmed to be high by analytical methods, the color may not be indicative of significant impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude mixture using TLC analysis first.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Petroleum ether or Hexane
  • Ethyl acetate
  • Glass column, collection tubes, and other standard laboratory glassware

2. Procedure:

  • TLC Analysis: Develop a TLC plate with your crude material using varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%) to find a mobile phase that gives your product an Rf of approximately 0.3.
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack evenly.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
  • Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity by adding more ethyl acetate (gradient elution).
  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This is a general protocol that should be adapted based on the specific solubility of your crude material.

1. Materials:

  • Crude this compound
  • Ethyl acetate (or another "good" solvent like dichloromethane)
  • Petroleum ether or Heptane (anti-solvent)
  • Erlenmeyer flask, heating plate, and filtration apparatus

2. Procedure:

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot ethyl acetate.
  • Induce Precipitation: While the solution is still warm, slowly add petroleum ether dropwise with continuous stirring until the solution becomes cloudy.
  • Redissolution: If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution just becomes clear again.
  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
  • Isolation: Collect the crystals by vacuum filtration.
  • Washing: Wash the crystals with a small amount of cold anti-solvent (petroleum ether or heptane).
  • Drying: Dry the purified crystals under a vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%Effective for complex mixtures and isomeric separation.Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on silica.
Recrystallization >97%Fast, scalable, and uses less solvent than chromatography.Less effective for impurities with similar solubility to the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_options Purification Options s1 Crude This compound p1 Dissolve in minimal solvent s1->p1 p2 Purification Step p1->p2 p3 Isolate Pure Product p2->p3 p2_recryst Recrystallization p2->p2_recryst p2_chrom Column Chromatography p2->p2_chrom a1 Purity Check (TLC, HPLC, GC, NMR) p3->a1 a2 Pure Product a1->a2

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product q1 Is the product an oil/gummy? start->q1 a1_yes Presence of unreacted starting materials or solvent q1->a1_yes Yes a1_no Solid but impure q1->a1_no No sol_oil Troubleshoot: - Aqueous wash - High vacuum drying - Column Chromatography a1_yes->sol_oil q2 What is the main purification issue? a1_no->q2 a2_low_yield Low Yield q2->a2_low_yield a2_discoloration Discoloration q2->a2_discoloration sol_low_yield Troubleshoot: - Optimize reaction - Improve extraction - Optimize precipitation a2_low_yield->sol_low_yield sol_discoloration Troubleshoot: - Store under inert atm. - Low temperature - Repurify if oxidized a2_discoloration->sol_discoloration

Caption: Troubleshooting logic for common issues in the purification of this compound.

References

Optimizing temperature for the synthesis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 3-hydroxybenzaldehyde (B18108), which is selectively brominated.[1][2][3] Another route involves the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466).[1]

Q2: What is the optimal temperature range for the bromination of 3-hydroxybenzaldehyde?

A2: The optimal temperature for the bromination of 3-hydroxybenzaldehyde is typically maintained between 35-38°C during the addition of bromine.[1][2] The reaction mixture is then stirred overnight at 35°C before being cooled to facilitate product precipitation.[1][2]

Q3: How does temperature affect the yield and purity of the final product?

A3: Maintaining the recommended temperature range is crucial for maximizing yield and purity. Higher temperatures can lead to the formation of di-brominated byproducts and other impurities, reducing the overall yield and complicating purification. Lower temperatures may result in an incomplete reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential to prevent thermal runaways.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Ensure the temperature is strictly maintained at 35-38°C during bromine addition and 35°C during the overnight stir. Use a calibrated temperature probe and a controlled heating/cooling system.[1][2]
Incomplete Reaction Verify the reaction completion using Thin Layer Chromatography (TLC) before proceeding with the work-up. If the reaction is incomplete, extend the stirring time at 35°C.
Loss of Product During Work-up When cooling to -5-0°C for precipitation, ensure the cooling is gradual to allow for maximum crystal formation.[1][2] Use a cold solvent mixture for washing the filtered solid to minimize dissolution of the product.[1][2]
Suboptimal Reagent Stoichiometry Use a slight excess of bromine (e.g., 1.02 equivalents) to ensure complete conversion of the starting material.[1]
Problem 2: Impure Product (Presence of Di-brominated or Unreacted Starting Material)
Possible Cause Troubleshooting Step
High Reaction Temperature Temperatures above 40°C can promote the formation of di-brominated byproducts. Maintain strict temperature control.
Excess Bromine While a slight excess is needed, a large excess of bromine can lead to over-bromination. Accurately measure and control the addition of bromine.
Inefficient Purification If impurities are present after filtration, recrystallization or flash column chromatography may be necessary to achieve the desired purity.[1]
Incomplete Reaction Unreacted starting material can be an impurity. Ensure the reaction goes to completion by monitoring with TLC.

Experimental Protocols

Synthesis of this compound from 3-hydroxybenzaldehyde

This protocol is based on a reported procedure with a yield of approximately 63%.[1][2]

Materials:

Procedure:

  • Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane in a four-necked, round-bottomed flask.

  • Heat the mixture to 35-40°C until the starting material is completely dissolved.[1][2]

  • Slowly add bromine (1.02 eq.) dropwise, maintaining the reaction temperature between 35-38°C.[1][2]

  • After the addition is complete, stir the reaction mixture at 35°C overnight.[1][2]

  • Slowly cool the mixture to -5-0°C over 2 hours and continue stirring for an additional hour at this temperature.[1][2]

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.[1][2]

  • Dry the resulting solid under vacuum.

Synthesis of this compound from 2-bromo-5-methoxybenzaldehyde

This protocol is based on a reported procedure with a yield of approximately 90.9%.[1]

Materials:

  • 2-bromo-5-methoxybenzaldehyde

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (2M in DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq.) in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add boron tribromide solution (1.0 eq.) at 0°C.[1]

  • Allow the reaction to warm to 25°C and stir for 3 hours.[1]

  • Quench the reaction by adding water at 0°C.[1]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over magnesium sulfate.[1]

  • Concentrate the solution and purify the residue by flash column chromatography.[1]

Data Summary

Synthesis RouteStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Bromination3-hydroxybenzaldehydeBromine, Dichloromethane35-3863[1][2]
Demethylation2-bromo-5-methoxybenzaldehydeBoron tribromide, Dichloromethane0 to 2590.9[1]

Visualizations

SynthesisWorkflow Synthesis Workflow: this compound from 3-hydroxybenzaldehyde A Dissolve 3-hydroxybenzaldehyde in CH2Cl2 B Heat to 35-40°C A->B C Add Bromine (1.02 eq) dropwise Maintain T = 35-38°C B->C D Stir overnight at 35°C C->D E Cool to -5-0°C over 2h D->E F Stir for 1h at -5-0°C E->F G Filter and wash with cold solvent F->G H Dry product under vacuum G->H

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Low Yield A Low Yield Observed B Check Reaction Temperature A->B C Verify Reaction Completion (TLC) A->C D Review Work-up Procedure A->D E Temperature out of 35-38°C range? B->E G Reaction incomplete? C->G I Product loss during filtration/washing? D->I F Adjust and monitor temperature closely E->F Yes K Yield Improved E->K No F->K H Extend reaction time G->H Yes G->K No H->K J Use colder washing solvent / optimize precipitation I->J Yes I->K No J->K

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: 2-Bromo-5-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful scale-up production of 2-Bromo-5-hydroxybenzaldehyde (B121625).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield

  • Question: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common cause. Ensure that the starting material, such as 3-hydroxybenzaldehyde (B18108), is fully dissolved before the addition of bromine; heating the mixture to 35-40 °C can facilitate this.[1] Secondly, the reaction temperature is crucial. The dropwise addition of bromine should be controlled to maintain a temperature between 35-38°C to prevent unwanted side reactions.[1] After the addition, stirring the reaction mixture overnight at 35°C is recommended to drive the reaction to completion.[1] Finally, product loss during workup and purification can significantly impact the final yield. Ensure efficient extraction and minimize transfers. Cooling the reaction mixture to -5 to 0°C after the reaction can help precipitate the product, improving recovery by filtration.[1]

Issue 2: Presence of Isomeric Impurities

  • Question: My final product is contaminated with isomers, such as 4-bromo-3-formylphenol. How can I minimize their formation?

  • Answer: The formation of isomers is a known challenge in the bromination of hydroxybenzaldehydes. The hydroxyl group is an ortho-, para-directing group, which can lead to the formation of other brominated isomers. Research has shown that the bromination of 3-hydroxybenzaldehyde can yield both this compound and 2-bromo-3-hydroxybenzaldehyde, while the 4-bromo isomer was not detected in some studies.[2] To favor the formation of the desired this compound, precise control of reaction conditions is paramount. The choice of solvent can influence the isomer ratio. Dichloromethane (B109758) is a commonly used solvent in procedures that have reported good yields of the desired product.[1] Careful control of the bromine addition rate and maintaining the specified reaction temperature (35-38°C) can also enhance selectivity.[1]

Issue 3: Difficult Purification

  • Question: I am struggling to purify the final product. What are the recommended methods?

  • Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials and isomeric byproducts. Flash column chromatography is an effective method for obtaining a high-purity product.[1] A common solvent system for the column is petroleum ether.[1] Recrystallization is another viable purification technique. Solvents such as a mixture of n-heptane and dichloromethane can be used for washing the crude product.[1] The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Frequently Asked Questions (FAQs)

General

  • Question: What are the primary applications of this compound?

  • Answer: this compound is a valuable intermediate in the pharmaceutical industry.[3][4] It is a key reactant in the synthesis of PDE4 inhibitors, BCL-XL inhibitors, and other agents that inhibit cancer cell growth.[5][6][7][8][9] One notable application is its use in the synthesis of Crisaborole, a topical treatment for atopic dermatitis.[3]

  • Question: What are the main synthesis routes for this compound?

  • Answer: The most common synthesis route involves the direct bromination of 3-hydroxybenzaldehyde using bromine in a suitable solvent like dichloromethane.[1][3] An alternative route is the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) using a reagent like boron tribromide.[1]

Safety and Handling

  • Question: What are the primary hazards associated with this compound?

  • Answer: this compound is harmful if swallowed and is toxic to aquatic life.[10][11][12][13] It is also classified as an irritant.[11]

  • Question: What personal protective equipment (PPE) should be used when handling this compound?

  • Answer: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[10][12] Ensure adequate ventilation and avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][13]

  • Question: How should this compound be stored?

  • Answer: It should be stored at room temperature in a cool, well-ventilated area.[3][5] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month (stored under nitrogen) are recommended.[7]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number2973-80-0[1]
Molecular FormulaC7H5BrO2[1]
Molecular Weight201.02 g/mol [1][11]
Melting Point130-135 °C[10][14]
Boiling Point286.7 °C at 760 mmHg[3][5]
Flash Point127.2 °C[3][5]
Density1.737 g/cm³[5]
SolubilitySoluble in chloroform, dichloromethane, and ethyl acetate.[5][10]

Table 2: Summary of a Typical Synthesis Protocol

ParameterValueReference
Starting Material3-hydroxybenzaldehyde[1]
ReagentBromine (1.02 eq.)[1]
SolventDichloromethane (CH2Cl2)[1]
Reaction Temperature35-38 °C[1]
Reaction TimeOvernight[1]
WorkupCooling to -5 to 0 °C, filtration, washing with cold n-heptane/dichloromethane[1]
Reported Yield63%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-hydroxybenzaldehyde [1]

  • Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser, suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane.

  • Dissolution: Heat the mixture to 35-40 °C with stirring until the 3-hydroxybenzaldehyde is completely dissolved.

  • Bromination: Slowly add 52 mL (1.0 mol, 1.02 eq.) of bromine dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38 °C.

  • Reaction: After the complete addition of bromine, stir the reaction mixture at 35 °C overnight.

  • Precipitation: Slowly cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring at this temperature for 1 hour to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature.

Protocol 2: Synthesis of this compound from 2-Bromo-5-methoxybenzaldehyde [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2.0 g (9.3 mmol) of 2-bromo-5-methoxybenzaldehyde in 10 mL of dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Demethylation: Slowly add 4.65 mL (9.3 mmol) of a 2M solution of boron tribromide in dichloromethane.

  • Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of 10 mL of water.

  • Extraction: Extract the aqueous layer with 50 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with two 50 mL portions of water and one 50 mL portion of brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) (MgSO4) and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography using petroleum ether as the eluent to afford the final product.

Visualizations

Synthesis_Pathway cluster_main Synthesis of this compound 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction 3-Hydroxybenzaldehyde->Reaction Bromine Bromine Bromine->Reaction Crude_Product Crude Product Reaction->Crude_Product Dichloromethane, 35-38°C Purification Purification Crude_Product->Purification Filtration & Washing Final_Product This compound Purification->Final_Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Common Issues Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Temp Verify Reaction Temperature (35-38°C) Low_Yield->Check_Temp Yes Check_Conditions Verify Control of Bromine Addition Impure_Product->Check_Conditions Yes Failure Issue Persists Impure_Product->Failure No Check_Time Ensure Sufficient Reaction Time (Overnight) Check_Temp->Check_Time Improve_Workup Optimize Product Isolation (Cooling/Filtration) Check_Time->Improve_Workup Success Problem Resolved Improve_Workup->Success Column_Chrom Perform Flash Column Chromatography Check_Conditions->Column_Chrom Recrystallize Consider Recrystallization Column_Chrom->Recrystallize Recrystallize->Success

Caption: Troubleshooting workflow for synthesis issues.

FAQ_Logic cluster_faq FAQ Structure cluster_general cluster_safety cluster_synthesis Topic This compound General General Information Topic->General Safety Safety & Handling Topic->Safety Synthesis Synthesis Details Topic->Synthesis Applications Applications General->Applications Synthesis_Routes Synthesis_Routes General->Synthesis_Routes Hazards Hazards Safety->Hazards PPE PPE Safety->PPE Storage Storage Safety->Storage Yield_Optimization Yield_Optimization Synthesis->Yield_Optimization Impurity_Control Impurity_Control Synthesis->Impurity_Control Purification_Methods Purification_Methods Synthesis->Purification_Methods

Caption: Logical structure of the FAQ section.

References

Stability and storage conditions for 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Bromo-5-hydroxybenzaldehyde for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly closed and protected from direct sunlight and heat.[1] Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C in a cool, dark place.[3][4] For extended storage, temperatures of -20°C (for up to one month) or -80°C (for up to six months) under a nitrogen atmosphere are advised for solutions.[5]

Q2: What is the expected shelf life of this compound?

A2: Under optimal storage conditions, this compound is a stable compound.[1] When stored as a solid in a tightly sealed container, protected from light and air, it can be expected to maintain its purity for an extended period. For solutions in DMSO or ethanol (B145695) stored at -80°C under nitrogen, a shelf life of up to six months can be expected.[5]

Q3: Is this compound sensitive to air or light?

A3: Yes, this compound is known to be air-sensitive.[4][6] Aromatic aldehydes, in general, are susceptible to oxidation when exposed to air.[7][8] Exposure to light can also promote degradation.[7] Therefore, it is crucial to store the compound under an inert atmosphere (like nitrogen or argon) if possible and always in a dark or amber-colored container.[5][7]

Q4: What are the signs of degradation?

A4: A visual indication of degradation can be a change in color. The compound is typically a white to tan or pale grey solid.[1][2][9] A significant darkening to yellow or brown may suggest the formation of degradation products.[2] For quantitative assessment, a decrease in purity as measured by analytical techniques like HPLC would confirm degradation.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate.[1][3][6][9] For creating stock solutions, anhydrous solvents like DMSO and ethanol are also used.[1][5]

Troubleshooting Guide

Problem: The solid material has changed color from white/tan to a darker brown.

  • Possible Cause: This is likely due to oxidation or other degradation pathways caused by improper storage, such as exposure to air, light, or heat.[2][7]

  • Solution:

    • Assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) to determine if it is still suitable for your experiment.

    • If the purity is compromised, it is recommended to use a fresh batch of the compound.

    • Ensure future storage is in a tightly sealed container, preferably under an inert atmosphere, and protected from light and heat.[1][4][7]

Problem: Inconsistent experimental results are observed using the same batch of the compound.

  • Possible Cause: This could be due to the degradation of a stock solution. Aldehydes in solution can be less stable than in their solid form, especially if not stored correctly.[1][8] Hydrolysis of the aldehyde group can occur under acidic conditions.[1]

  • Solution:

    • It is best practice to prepare fresh solutions before each experiment.[8]

    • If a stock solution must be used, it should be stored in small aliquots at -20°C or -80°C under an inert atmosphere to minimize freeze-thaw cycles and exposure to air.[5][8]

    • Before use, visually inspect the solution for any precipitates or color changes. If in doubt, verify the concentration and purity analytically.

Problem: The compound is difficult to dissolve.

  • Possible Cause: The chosen solvent may not be appropriate, or the compound may have polymerized, a known degradation pathway for some aldehydes.[10]

  • Solution:

    • Confirm the solubility of this compound in your chosen solvent. It is reported to be soluble in chloroform, dichloromethane, and ethyl acetate.[1][3][6][9]

    • Gentle warming or sonication can aid dissolution, but be cautious of excessive heat which could promote degradation.

    • If solubility issues persist with a previously reliable solvent, it may be a sign of compound degradation, and a fresh batch should be considered.

Data Presentation

Table 1: Stability and Storage Conditions for this compound

ParameterRecommended ConditionRationale & Reference
Physical Form SolidMore stable than solutions.
Temperature Cool, dry place (<15°C recommended)[4]Minimizes degradation kinetics.
Room Temperature[3][6]Acceptable for short-term storage.
Solution: -20°C to -80°C[5]Preserves stability of solutions for longer periods.
Atmosphere Tightly sealed container[1][5]Prevents exposure to moisture and air.
Inert gas (Nitrogen/Argon)[4][5]Recommended due to air sensitivity.[4][6]
Light Protected from direct sunlight (Amber vial)[1][7]Light can catalyze degradation of aldehydes.[7]
Incompatibilities Strong oxidizing agents[1]Aldehydes can be readily oxidized.
Expected Purity Typically >97-98%[3][11]High purity is crucial for consistent results.
Appearance White to tan/pale grey crystals or powder[1][2][9]Color change can indicate degradation.

Experimental Protocols

Protocol: General Stability Assessment of this compound via HPLC

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions. It should be adapted based on available equipment and specific experimental needs.

  • Objective: To determine the purity of this compound over time under defined storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Materials:

    • This compound (at least 3 batches if possible).

    • HPLC-grade solvent for dissolution (e.g., acetonitrile (B52724) or methanol).

    • HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).

    • Validated analytical reference standard for this compound.

    • Stability chambers set to desired temperature and humidity conditions.

    • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps).

  • Methodology:

    • Initial Analysis (T=0):

      • Prepare a standard solution of the reference standard at a known concentration.

      • Accurately weigh and dissolve a sample of this compound to prepare a sample solution of a similar concentration.

      • Develop a stability-indicating HPLC method capable of separating the main peak from potential degradation products. This often involves forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradants.[12][13]

      • Analyze the standard and sample solutions by HPLC to determine the initial purity of the sample.

    • Stability Study Setup:

      • Place accurately weighed samples of the compound into the specified storage containers.

      • Place the containers into the stability chambers under the desired conditions.

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 3, 6 months for long-term studies; 2, 4 weeks for accelerated studies), remove a sample from each storage condition.[4]

      • Prepare a sample solution as described in step 3.1 and analyze by HPLC.

      • Record the purity of the compound and note the appearance of any new peaks, which may correspond to degradation products.

    • Data Evaluation:

      • Compare the purity at each time point to the initial purity (T=0).

      • A significant decrease in purity indicates instability under those storage conditions.

      • Analyze trends in the data to establish a re-test period or shelf life.

Mandatory Visualization

experimental_workflow cluster_0 Initial Qualification cluster_1 Storage and Use start Receive New Batch of this compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection analytical_testing Analytical Testing (e.g., HPLC for Purity) visual_inspection->analytical_testing compare_spec Compare to Specification (Purity > 97%?) analytical_testing->compare_spec decision Meets Spec? compare_spec->decision store Store in Cool, Dry, Dark Place Under Inert Gas decision->store Yes reject Reject Batch / Contact Supplier decision->reject No use Use in Experiment (Prepare fresh solutions) store->use degradation_pathway cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization (Potential) parent This compound oxidizing_agent [O] (e.g., Air, Light) parent->oxidizing_agent Exposure polymerization_conditions Acid/Base Traces, Heat parent->polymerization_conditions Exposure product 2-Bromo-5-hydroxybenzoic Acid oxidizing_agent->product polymer Polymer/Trimer polymerization_conditions->polymer

References

Validation & Comparative

Comparison of synthetic routes to 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the synthetic routes to 2-Bromo-5-hydroxybenzaldehyde (B121625), a key intermediate in pharmaceutical synthesis. This guide provides an objective comparison of synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound are prominently described in the literature: direct bromination of 3-hydroxybenzaldehyde (B18108) and demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466). Each route offers distinct advantages and disadvantages in terms of yield, atom economy, and reaction conditions.

Synthetic RouteStarting MaterialReagentsSolventYield (%)
Route 1: Direct Bromination 3-HydroxybenzaldehydeBromine (Br₂)Dichloromethane (B109758) (CH₂Cl₂)63%[1][2]
Route 2: Demethylation 2-Bromo-5-methoxybenzaldehydeBoron tribromide (BBr₃)Dichloromethane (CH₂Cl₂)90.9%[1]

Experimental Protocols

Route 1: Direct Bromination of 3-Hydroxybenzaldehyde

This method involves the direct electrophilic bromination of 3-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. This substitution pattern leads to the desired this compound.

Procedure:

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.[1][2]

  • Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.[1][2]

  • Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise via the addition funnel, maintaining the reaction temperature between 35-38 °C.[1][2]

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.[1][2]

  • Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[1][2]

  • Collect the precipitated solid by filtration and wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[1][2]

  • Dry the resulting solid under vacuum to yield this compound (124.3 g, 63% yield).[1][2]

Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde

This route involves the cleavage of the methyl ether in 2-bromo-5-methoxybenzaldehyde to yield the desired product. Boron tribromide is a powerful reagent for this transformation.

Procedure:

  • To a solution of 2-bromo-5-methoxybenzaldehyde (2000.0 mg, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[1]

  • Allow the reaction to warm to 25 °C and stir for 3 hours.[1]

  • Quench the reaction by adding water (10 mL) at 0 °C.[1]

  • Extract the product with ethyl acetate (B1210297) (50 mL).[1]

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL), then dry over magnesium sulfate (B86663) and concentrate.[1]

  • Purify the residue by flash column chromatography (petroleum ether) to afford this compound (1.7 g, 90.9% yield) as a colorless oil.[1]

Synthetic Pathway Visualizations

Synthetic_Route_1 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reagents_1 Br₂, CH₂Cl₂ Product This compound 3-Hydroxybenzaldehyde->Product 63% Yield Synthetic_Route_2 2-Bromo-5-methoxybenzaldehyde 2-Bromo-5-methoxybenzaldehyde Reagents_2 BBr₃, CH₂Cl₂ Product This compound 2-Bromo-5-methoxybenzaldehyde->Product 90.9% Yield

References

A Spectroscopic Showdown: Unraveling the Isomers of Bromohydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. Spectroscopic techniques provide the essential toolkit for this exploration. This guide offers a comparative analysis of the spectroscopic properties of various bromohydroxybenzaldehyde isomers, crucial intermediates in the synthesis of a wide range of organic compounds.

This publication presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for several isomers of bromohydroxybenzaldehyde. By presenting this information in a clear, comparative format, we aim to facilitate isomer identification and streamline research workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for various bromohydroxybenzaldehyde isomers. The data has been compiled from various public databases and scientific literature. It is important to note that spectral data can be influenced by the solvent and experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the position of the bromine and hydroxyl substituents on the benzaldehyde (B42025) ring.

IsomerAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Hydroxyl Proton (OH) δ (ppm)
3-Bromo-4-hydroxybenzaldehyde ~9.768.05 (d, J=2.1 Hz), 7.69 (dd, J=8.5, 2.1 Hz), 7.11 (d, J=8.5 Hz)~11.1
5-Bromo-2-hydroxybenzaldehyde ~10.27.95 (d, J=2.6 Hz), 7.60 (dd, J=8.8, 2.6 Hz), 6.98 (d, J=8.8 Hz)~10.9
4-Bromo-2-hydroxybenzaldehyde ~9.77.55 (d, J=8.4 Hz), 7.20 (d, J=1.9 Hz), 7.13 (dd, J=8.4, 1.9 Hz)~11.2
2-Bromo-5-hydroxybenzaldehyde ~10.27.81 (s), 7.47 (m)~9.58
3-Bromo-2-hydroxybenzaldehyde ~10.37.6 (m), 7.1 (m)~11.0
5-Bromo-3-hydroxybenzaldehyde ~9.857.50 (s), 7.25 (d)~10.5

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Coupling constants (J) are given in Hertz (Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.

IsomerCarbonyl Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)
3-Bromo-4-hydroxybenzaldehyde ~191.0~160.9, 136.2, 131.1, 129.5, 116.6, 110.2
5-Bromo-2-hydroxybenzaldehyde ~196.5~161.2, 139.5, 135.5, 122.9, 120.3, 110.5
4-Bromo-2-hydroxybenzaldehyde ~195.8~161.7, 136.1, 130.9, 122.9, 120.8, 119.1
This compound ~192.5~157.0, 135.9, 125.5, 121.8, 118.2, 115.6
3-Bromo-2-hydroxybenzaldehyde ~194.0~158.0, 137.0, 130.0, 122.0, 120.0, 112.0

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for bromohydroxybenzaldehyde isomers include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-H and C=C stretching of the aromatic ring.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
3-Bromo-4-hydroxybenzaldehyde ~3200-3400 (broad)~1670~1580, 1480
5-Bromo-2-hydroxybenzaldehyde ~3100-3300 (broad)~1660~1590, 1470
4-Bromo-2-hydroxybenzaldehyde ~3150-3350 (broad)~1665~1585, 1475
This compound ~3200-3400 (broad)~1668~1595, 1485
3-Bromo-2-hydroxybenzaldehyde ~3100-3300 (broad)~1665~1580, 1470

Note: Vibrational frequencies are approximate. The broadness of the O-H stretch is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring. Data for bromohydroxybenzaldehyde isomers is limited in the public domain; however, related hydroxybenzaldehydes show characteristic absorptions.

CompoundSolventλmax (nm)
4-HydroxybenzaldehydeIsopropanol285
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Isopropanol310
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)Isopropanol310

Note: The λmax values for bromohydroxybenzaldehyde isomers are expected to be in a similar range, with shifts dependent on the position of the bromo and hydroxyl groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the bromohydroxybenzaldehyde isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the isomer is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the bromohydroxybenzaldehyde isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The solution is placed in a quartz cuvette in the UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. A blank spectrum of the solvent is also recorded.

  • Data Processing: The absorbance of the blank is subtracted from the sample spectrum to obtain the final spectrum. The wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a bromohydroxybenzaldehyde isomer.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Bromohydroxybenzaldehyde Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_UV Process UV-Vis Data (λmax) UV_Vis->Process_UV Structure Structure Elucidation & Isomer Identification Process_NMR->Structure Process_IR->Structure Process_UV->Structure

A typical workflow for the spectroscopic analysis of bromohydroxybenzaldehyde isomers.

Conclusion

The spectroscopic data presented in this guide provides a valuable resource for the identification and characterization of bromohydroxybenzaldehyde isomers. The distinct patterns observed in the NMR, IR, and UV-Vis spectra, arising from the different positions of the bromo and hydroxyl substituents, allow for the unambiguous differentiation of these closely related compounds. By following standardized experimental protocols, researchers can obtain reliable and reproducible data to support their synthetic and drug discovery efforts.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromo-5-hydroxybenzaldehyde has emerged as a versatile scaffold in medicinal chemistry, yielding a diverse array of derivatives with significant biological activities. This guide provides a comprehensive comparison of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data and detailed protocols.

The unique chemical structure of this compound, featuring aldehyde, hydroxyl, and bromo-substituents on a benzene (B151609) ring, allows for a multitude of chemical modifications, leading to the synthesis of novel compounds with enhanced therapeutic potential. These derivatives, particularly Schiff bases and chalcones, have demonstrated promising results in preclinical studies, paving the way for the development of new therapeutic agents.

Comparative Analysis of Biological Activity

The biological activities of this compound derivatives are profoundly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from several studies, offering a clear comparison of the performance of different derivatives.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Derivative TypeSpecific CompoundCancer Cell LineIC50 (µg/mL)Reference
Chalcone2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19[1]
Schiff Base Metal ComplexOrganotin(IV) complexes of thiosemicarbazone derivativeHCT 116 (Colon Cancer)Activity dependent on the organic group (Phenyl > Methyl > n-Butyl)[2]

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

Schiff bases derived from this compound have exhibited notable activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

Derivative TypeSpecific Compound/ComplexBacterial StrainMIC (µg/mL)Reference
Schiff BaseDerivative of 5-aminopyrazoleStaphylococcus epidermidis (Gram-positive)7.81[3]
Schiff BaseDerivative of 5-aminopyrazoleEnterococcus faecalis (Gram-positive)7.81[3]
Schiff BaseIsatin Schiff BasePseudomonas aeruginosa (Gram-negative)7.81[3]
Schiff Base Metal ComplexTransition metal complexes of a bidentate Schiff baseEscherichia coli, B. subtilisGood activity reported[4]

MIC: Minimum Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound derivatives. A notable area of investigation is their role in modulating key signaling pathways involved in inflammation.

A structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to suppress the production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This suggests that derivatives of this compound may exert their anti-inflammatory effects through the modulation of these critical pathways.

G Inhibition of Inflammatory Signaling by a this compound Derivative cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK Ikk IKK TLR4->Ikk Derivative This compound Derivative Derivative->ERK Derivative->p38 Derivative->Ikk ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6) ERK->ProInflammatory activates transcription factors p38->ProInflammatory activates transcription factors JNK->ProInflammatory activates transcription factors IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Nucleus->ProInflammatory transcription

Caption: Hypothetical signaling pathway for the anti-inflammatory action of a this compound derivative.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Schiff Bases from this compound

This protocol describes a general procedure for the synthesis of Schiff bases.

G General Workflow for Schiff Base Synthesis and Evaluation start Start reactants Mix equimolar amounts of This compound and a primary amine in ethanol start->reactants reflux Reflux the mixture for a specified time reactants->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Collect the precipitate by filtration cool->precipitate purify Recrystallize from a suitable solvent (e.g., ethanol) precipitate->purify characterize Characterize the product (FT-IR, NMR, Mass Spec) purify->characterize evaluate Biological Activity Screening characterize->evaluate end End evaluate->end

Caption: Experimental workflow for the synthesis and biological evaluation of Schiff base derivatives.

Procedure:

  • Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent, such as ethanol.

  • The mixture is then refluxed for a period of 2-4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Conclusion

Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The available data highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies, although still in their early stages for many derivatives, indicate that targeted modifications of the parent molecule can lead to compounds with enhanced potency and selectivity. Further research, including more extensive in vivo studies and detailed mechanistic investigations, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. This guide serves as a valuable resource for researchers in the field, providing a comparative overview to inform the rational design and development of novel therapeutic agents based on this compound.

References

A Comparative Guide to Catalysts for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value organic molecules.[1] The efficiency and selectivity of their synthesis are of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of substituted benzaldehydes, offering experimental data and detailed protocols to inform catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The choice of catalyst and synthetic route for producing substituted benzaldehydes is dictated by factors such as substrate scope, desired substitution pattern, and process considerations like atom economy and environmental impact. Below is a summary of different catalytic approaches with their respective advantages and limitations.

Catalytic Oxidation of Benzyl (B1604629) Alcohols and Toluenes

A common and direct method for synthesizing benzaldehydes is the oxidation of the corresponding benzyl alcohols or toluenes. A variety of catalysts have been developed to improve the efficiency and selectivity of this transformation, minimizing over-oxidation to benzoic acids.

Table 1: Comparison of Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)

CatalystOxidantReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
Magnetic Ag/Fe₂O₃Hydrogen Peroxide80 °C, 12 h--61.3[2]
Immobilized Au NPs-Water medium, microfluidic system2094-[3]
AuNPs@zeolite-Water medium, microfluidic system42.4>99-[3]
--INVALID-LINK-- (0.02 mol%)Oxygen (2 bar)100 °C, 20 h, solvent-free386625[4]
MnFe₂O₄ NPs-Mild conditions80.9486.31-[5]
Cross-Coupling Strategies

Modern synthetic methods often employ cross-coupling reactions to introduce the aldehyde functionality or to modify an existing aromatic ring. A notable one-pot, two-step procedure involves the reduction of a Weinreb amide followed by a palladium-catalyzed cross-coupling reaction.

Table 2: Performance of Pd-Catalyzed One-Pot Reduction/Cross-Coupling for Substituted Benzaldehyde Synthesis

Weinreb Amide SubstrateOrganolithium ReagentCatalystYield (%)Reference
4-Bromo-N-methoxy-N-methylbenzamidePhenyllithiumPre-oxidized Pd(P(tBu)₃)₂95[6][7]
4-Bromo-N-methoxy-N-methylbenzamideVinyllithium (from vinyl bromide and t-BuLi)Pre-oxidized Pd(P(tBu)₃)₂85[6][7]
3,5-Dibromo-N-methoxy-N-methylbenzamidePhenyllithium (2 eq.)Pre-oxidized Pd(P(tBu)₃)₂78[6][7]
2-Bromo-N-methoxy-N-methylnaphthalene-1-carboxamidePhenyllithiumPre-oxidized Pd(P(tBu)₃)₂63[7]
Other Catalytic Methodologies

A variety of other catalytic systems have been developed for specific applications in benzaldehyde synthesis.

Table 3: Performance of Other Catalytic Systems

MethodCatalystSubstrateProductReaction ConditionsYield (%)Reference
Hydrolysis of CinnamaldehydeLi-doped MgOCinnamaldehydeBenzaldehyde343 K, 3 h40.65[8]
Gattermann-Koch ReactionLewis Acid (e.g., AlCl₃)Benzene and derivativesSubstituted BenzaldehydeHigh pressure CO, HClVaries[1]

Experimental Protocols

General Procedure for Catalytic Oxidation of Benzyl Alcohol using Magnetic Ag/Fe₂O₃

A mixture of benzyl alcohol and hydrogen peroxide is heated at 80 °C for 12 hours in the presence of the magnetic Ag/Fe₂O₃ catalyst (2 mol% silver content).[2] After the reaction, the magnetic catalyst can be easily separated from the reaction mixture using an external magnet. The product, benzaldehyde, is then isolated and purified.

Detailed Protocol for One-Pot Reduction/Cross-Coupling Synthesis of 4-Phenylbenzaldehyde
  • A solution of 4-bromo-N-methoxy-N-methylbenzamide (0.5 mmol) in toluene (B28343) (2 mL) is cooled to 0 °C.[6][7][9]

  • Diisobutylaluminum hydride (DIBAL-H) is added dropwise over 5 minutes.[6][7][9]

  • A solution of the pre-oxidized palladium catalyst (5 mol%) is added.[6][7][9]

  • Phenyllithium is then added over 10 minutes using a syringe pump.[6][7][9]

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.[6][7][9]

  • The product is extracted and purified by column chromatography to yield 4-phenylbenzaldehyde.[6][7]

Visualization of Synthetic Workflows

To illustrate the logical flow of the synthetic procedures, the following diagrams are provided.

experimental_workflow_oxidation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Benzyl Alcohol Benzyl Alcohol Reaction Reaction Benzyl Alcohol->Reaction Oxidant Oxidant Oxidant->Reaction e.g., Ag/Fe2O3 e.g., Ag/Fe2O3 e.g., Ag/Fe2O3->Reaction Catalyst Separation Catalyst Separation Reaction->Catalyst Separation Purification Purification Catalyst Separation->Purification Substituted Benzaldehyde Substituted Benzaldehyde Purification->Substituted Benzaldehyde

Caption: Workflow for catalytic oxidation.

experimental_workflow_cross_coupling Start Start: Substituted Weinreb Amide Step1 1. Reduction with DIBAL-H at 0°C Start->Step1 Intermediate Stable Aluminum Hemiaminal Intermediate Step1->Intermediate Step2 2. Addition of Pd-catalyst and Organolithium Reagent Intermediate->Step2 Quench 3. Quench with aq. NH4Cl Step2->Quench End End: Substituted Benzaldehyde Quench->End

Caption: One-pot reduction/cross-coupling.

References

A Researcher's Guide to the Characterization of 2-Bromo-5-hydroxybenzaldehyde and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Bromo-5-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical agents. We present a detailed analysis of potential impurities, comparative performance of analytical techniques with supporting data, and complete experimental protocols.

Understanding the Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. The two primary manufacturing processes, direct bromination of 3-hydroxybenzaldehyde (B18108) and demethylation of 2-bromo-5-methoxybenzaldehyde, can introduce specific impurities.

1. Direct Bromination of 3-hydroxybenzaldehyde: This is a common and cost-effective method. However, the bromination of the aromatic ring can result in the formation of several isomeric and over-brominated byproducts.

  • Starting Material: Unreacted 3-hydroxybenzaldehyde.

  • Isomeric Impurities: 2-Bromo-3-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde (B1283328) are the most probable isomeric impurities.[1] Their formation is influenced by reaction conditions such as solvent and temperature.

  • Over-brominated Impurities: Dibrominated species such as 2,4-dibromo-3-hydroxybenzaldehyde (B13935189) or 2,6-dibromo-3-hydroxybenzaldehyde can also be formed.

2. Demethylation of 2-bromo-5-methoxybenzaldehyde: This route offers an alternative with a different set of potential impurities.

  • Starting Material: Unreacted 2-bromo-5-methoxybenzaldehyde.

  • Incomplete Reaction Products: Impurities related to the demethylation agent or byproducts from its reaction with the starting material.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity characterization depends on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and the analytical goal (identification vs. quantification). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for structural elucidation.

ParameterHPLCGC-MSNMR SpectroscopyFT-IR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Best Suited For Quantifying non-volatile and thermally labile compounds, excellent for separating positional isomers.Identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity.Unambiguous structure elucidation of the main compound and impurities.Identifying functional groups present in the main compound and impurities.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds.Dissolution in a deuterated solvent.Minimal, can be analyzed as a solid or in a suitable solvent.
Detection Limit Typically in the parts-per-million (ppm) range.Can reach parts-per-billion (ppb) levels for volatile compounds.Generally higher, in the percentage range for direct observation of impurities.Not typically used for trace impurity detection.
Illustrative Performance Data

The following tables provide a hypothetical but realistic comparison of the performance of HPLC and GC-MS for the analysis of this compound and its common impurities.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
3-hydroxybenzaldehyde3.50.10.3
4-bromo-3-hydroxybenzaldehyde4.20.20.6
This compound5.0 0.050.15
2-bromo-3-hydroxybenzaldehyde5.80.20.6
2-bromo-5-methoxybenzaldehyde7.10.10.3

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
3-hydroxybenzaldehyde8.2122, 121, 93515
This compound10.5 200, 198, 171, 169, 120 2 6
2-bromo-3-hydroxybenzaldehyde10.9200, 198, 171, 169, 1201030
2-bromo-5-methoxybenzaldehyde11.5214, 212, 199, 197, 171, 169515

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and the identification of major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information. For this compound, the aldehyde proton typically appears around 9.8-10.0 ppm in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique for confirming the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Analysis: Acquire the IR spectrum. Key characteristic peaks for this compound include a strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹, a broad O-H stretch from the hydroxyl group around 3200-3400 cm⁻¹, and C-H stretches from the aromatic ring.

Visualizing the Workflow and Relationships

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Routes cluster_product Target Product cluster_impurities Potential Impurities 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde This compound This compound 3-hydroxybenzaldehyde->this compound Direct Bromination Unreacted Starting Materials Unreacted Starting Materials 3-hydroxybenzaldehyde->Unreacted Starting Materials Isomeric Byproducts Isomeric Byproducts 3-hydroxybenzaldehyde->Isomeric Byproducts Over-brominated Products Over-brominated Products 3-hydroxybenzaldehyde->Over-brominated Products 2-bromo-5-methoxybenzaldehyde 2-bromo-5-methoxybenzaldehyde 2-bromo-5-methoxybenzaldehyde->this compound Demethylation 2-bromo-5-methoxybenzaldehyde->Unreacted Starting Materials

Caption: Synthetic routes and potential impurity formation.

Analytical_Workflow Sample Sample Initial Screening (TLC/FT-IR) Initial Screening (TLC/FT-IR) Sample->Initial Screening (TLC/FT-IR) Separation & Quantification (HPLC/GC-MS) Separation & Quantification (HPLC/GC-MS) Initial Screening (TLC/FT-IR)->Separation & Quantification (HPLC/GC-MS) Structure Elucidation (NMR) Structure Elucidation (NMR) Separation & Quantification (HPLC/GC-MS)->Structure Elucidation (NMR) Purity Assessment Purity Assessment Separation & Quantification (HPLC/GC-MS)->Purity Assessment Structure Elucidation (NMR)->Purity Assessment

Caption: General workflow for impurity characterization.

Method_Selection_Logic Goal? Goal? Quantification? Quantification? Goal?->Quantification? Identification? Identification? Goal?->Identification? Isomer Separation? Isomer Separation? Quantification?->Isomer Separation? Yes Volatile Impurities? Volatile Impurities? Identification?->Volatile Impurities? Yes GC-MS GC-MS Volatile Impurities?->GC-MS Yes NMR NMR Volatile Impurities?->NMR No (Structure) HPLC HPLC Isomer Separation?->HPLC Yes Isomer Separation?->GC-MS No

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Bromo-5-hydroxybenzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 2973-80-0
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance White to tan crystals or solid[1][2]
Hazards Harmful if swallowed, Very toxic to aquatic life[3][4][5]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Body PartRecommended Protection
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] A face shield may be necessary for splash-prone procedures.
Skin Handle with chemical-impermeable gloves (inspected before use).[3] Wear a laboratory coat. For significant handling, fire/flame resistant and impervious clothing is recommended.[3]
Respiratory Use in a well-ventilated area.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]
Handling and Storage Protocols

Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe mist, gas, or vapors.[3]

  • Avoid contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3][4]

  • Remove all sources of ignition.[3]

  • Use spark-proof tools and explosion-proof equipment if necessary.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate action is crucial in case of exposure. The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal facility.[3]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Avoid release to the environment.[3][4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh 3. Weigh Chemical prep_setup->handle_weigh handle_exp 4. Perform Experiment handle_weigh->handle_exp cleanup_decon 5. Decontaminate Glassware handle_exp->cleanup_decon cleanup_waste 6. Dispose of Waste cleanup_decon->cleanup_waste emergency_spill Spill Response emergency_exposure First Aid

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.